The table below summarizes the fundamental properties of 4-Chloro-3-sulfamoylbenzoic acid from various chemical suppliers and a research article.
| Property | Value | Source / Context |
|---|---|---|
| CAS Registry Number | 1205-30-7 | [1] [2] [3] |
| Molecular Formula | C₇H₆ClNO₄S | [1] [2] [3] |
| Molecular Weight | 235.64 g/mol | [1] [2] |
| Melting Point | 256-258 °C (lit.) 261 °C | [2] [3] [1] |
| Density | 1.6±0.1 g/cm³ | [2] |
| Boiling Point | 502.4±60.0 °C at 760 mmHg | [2] [3] |
| Purity | >98.0% (HPLC) | [1] |
| Appearance | White to almost white powder to crystal | [1] [3] |
The search results include a detailed experimental section from a research article that synthesized and characterized the compound [4].
While not a detailed pathway, this compound is a key intermediate in the synthesis of active pharmaceutical ingredients.
The compound should be handled with appropriate precautions.
The following diagram illustrates the role of this compound in pharmaceutical research and development, based on the information from the search results.
Research context and applications of this compound
The compound 3-(Aminosulfonyl)-4-chlorobenzoic acid (CAS No. 1205-30-7), is a solid with a melting point of 256-258 °C [1] [2]. The available data provides only qualitative solubility information, as shown in the table below:
| Property | Value | Source / Context |
|---|---|---|
| CAS Number | 1205-30-7 | [1] [2] [3] |
| Molecular Formula | C₇H₆ClNO₄S | [1] [2] [3] |
| Molecular Weight | 235.64 g/mol | [1] [2] [3] |
| Melting Point | 256-258 °C (lit.) | [1] [2] |
| Solubility in DMSO | Slightly soluble | [1] |
| Solubility in Methanol | Slightly soluble | [1] |
Since quantitative data is not available, determining the solubility would require experimental measurement. The workflow below outlines a standard methodology based on a similar published study [4]. You would need to optimize the specific conditions for 3-(Aminosulfonyl)-4-chlorobenzoic acid.
Experimental workflow for solubility determination.
Materials and Preparation
Saturation and Equilibration
Sampling and Analysis
Data Processing
To obtain the specific data you require, consider these approaches:
The table below summarizes the core identifying information and basic physicochemical data for 4-Chloro-3-sulfamoylbenzoic acid.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 1205-30-7 [1] [2] [3] |
| EC Number | 214-882-1 [2] [3] |
| Molecular Formula | C₇H₆ClNO₄S [1] [2] [3] |
| Molar Mass | 235.64 g/mol [2] [3] |
| Melting Point | 256-258 °C (lit.) [1] [3] |
| Related Pharmaceutical | Primary metabolite and impurity in Indapamide tablets; also an intermediate for Bumetanide [1] [2] |
A primary industrial application of this compound is synthesizing the antihypertensive drug Indapamide (4-chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide) [4] [2]. A key patent (US5110946A) describes a process where 4-chloro-3-sulphamoylbenzoyl chloride is coupled with 1-amino-2,3-dihydro-2-methyl-1H-indole [4]. The 1-aminoindole intermediate is prepared from 2,3-dihydro-2-methyl-1H-indole and hydroxylamine-O-sulphonic acid [4].
Key Reaction Parameters:
After reaction, the mixture is worked up with a water/concentrated ammonia solution, followed by extraction with methylene chloride and purification [4].
A 2020 study provided detailed spectroscopic characterization of synthesized this compound (CSBA) [5].
Spectroscopic Data:
Beyond its role as a classic intermediate, this compound serves as a versatile building block in modern drug discovery.
The sulfamoyl benzoic acid (SBA) moiety is used to design specific agonists for the Lysophosphatidic Acid receptor 2 (LPA₂), a GPCR target [6]. One study designed and synthesized SBA analogues, leading to the discovery of the first specific, subnanomolar LPA₂ agonists [6]. One compound exhibited picomolar activity (EC₅₀ = 5.06 × 10⁻⁶ nM) [6]. These agonists show potential for mitigating radiation-induced injury by activating anti-apoptotic pathways [6].
The synthetic route for these analogues often involves coupling a 2-sulfamoylbenzoic acid ethyl ester precursor with various amine-containing fragments using a base like K₂CO₃ in DMF [6].
DFT studies on this compound provide insights for rational drug design [5]:
For safe laboratory handling, note the following classified hazards.
| Hazard Aspect | Classification / Precaution |
|---|---|
| GHS Signal Word | Warning [3] |
| Hazard Statements | H315-H319-H335 (Causes skin irritation, serious eye irritation, and respiratory irritation) [3] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves [1] [3] |
| Acute Toxicity (Rat, IV) | LD₅₀ = 1100 mg/kg [3] |
The following diagram outlines the key experimental steps involved in the synthesis, characterization, and application of this compound as derived from the research.
Workflow for the synthesis, analysis, and application of this compound in research.
This compound demonstrates its ongoing value from a classic pharmaceutical intermediate to a modern building block in drug discovery. Its well-characterized properties and the availability of robust synthetic and analytical protocols make it a reliable and versatile compound for research scientists developing new therapeutic agents.
The compound is a benzoic acid derivative with both a sulfonamide and a chloro substituent. Key identifiers and properties are summarized below.
| Property | Value / Description |
|---|---|
| Systematic Name | 4-Chloro-3-sulfamoylbenzoic acid [1] |
| CAS Number | 1205-30-7 [2] [3] |
| Molecular Formula | C₇H₆ClNO₄S [2] [3] |
| Molecular Weight | 235.64 g/mol [2] [3] |
| Melting Point | 256-258 °C (lit.) [3] |
| Appearance | White to almost white powder to crystal [2] |
Its primary value lies as a key building block for the synthesis of more complex, biologically active molecules.
The most well-documented application of this compound is in the synthesis of Indapamide, a medication used to treat hypertension [4] [5] [6]. The synthesis involves activating the carboxylic acid group of the benzoic acid to form an acyl chloride, followed by condensation with an amine.
Synthetic route of indapamide using this compound as a key intermediate
Below is a generalized experimental workflow for converting the benzoic acid into a final drug product like indapamide.
1. Synthesis of the Acyl Chloride Intermediate
2. Condensation with Amine to Form Indapamide
For researchers confirming the identity and purity of the compound or its intermediates, the following analytical data is crucial.
| Parameter | Specification / Reported Data |
|---|---|
| Purity (HPLC) | >98.0 area% [2] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl [1] |
| InChI Key | FHQAWINGVCDTTG-UHFFFAOYSA-N [1] |
| Hazard Codes | Xi (Irritant) [3] |
| GHS Signal Word | Warning [2] [3] |
Beyond its role as a synthetic intermediate, this scaffold is of interest in modern drug discovery.
The table below summarizes the core identification and physicochemical data for Clopamide Impurity C:
| Property | Details |
|---|---|
| IUPAC Name/Chemical Name | 4-chloro-3-sulfamoylbenzoic acid [1] [2] [3] |
| CAS Registry Number | 1205-30-7 [1] [3] |
| Molecular Formula | C7H6ClNO4S [1] [3] |
| Molecular Weight | 235.64 g/mol [1] [3] |
| Appearance | Almost white powder to crystal [1] |
| Melting Point | 261 °C [1] |
| Solubility | Slightly soluble in DMSO and Methanol [1] |
This compound is also known as Indapamide Related Compound E, indicating its relevance as an impurity in multiple pharmaceutical substances [1].
A published chromatographic-densitometric method can be used for the separation and determination of Clopamide and its impurities, including this compound (Impurity C) [4]. The method workflow and parameters are summarized below:
The key parameters for this method are as follows [4]:
The table below summarizes the identified GHS hazard information for 4-Chloro-3-sulfamoylbenzoic Acid (CAS No. 1205-30-7).
| Item | Description |
|---|---|
| CAS No. | 1205-30-7 [1] [2] |
| Signal Word | Warning [1] [2] |
| Hazard Statements | H315: Causes skin irritation [1] [2]. H319: Causes serious eye irritation [1] [2]. H335: May cause respiratory irritation [1]. | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray [1]. P264: Wash skin thoroughly after handling [2]. P280: Wear protective gloves/ eye protection/ face protection [2]. P302 + P352: IF ON SKIN: Wash with plenty of soap and water [2]. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1] [2]. P332 + P313: If skin irritation occurs: Get medical advice/attention [2]. P337 + P313: If eye irritation persists: Get medical advice/attention [2]. P362: Take off contaminated clothing and wash before reuse [2]. | | GHS Pictogram | GHS07 (Exclamation mark) [2] |
For safe handling of this substance in a laboratory setting, you should follow a risk management process. The diagram below outlines the key steps from preparation to waste disposal.
Flowchart for handling this compound safely.
For professionals in drug development, assessing impurities goes beyond physical hazards. The ICH M7 guideline provides a framework for assessing and controlling DNA-reactive (mutagenic) impurities in pharmaceuticals to minimize carcinogenic risk [3]. Although the searched results do not contain mutagenicity data for this compound, you should be aware of this critical requirement.
The table below summarizes the key identifying information and storage specifications for 4-Chloro-3-sulfamoylbenzoic acid:
| Property | Specification |
|---|---|
| CAS No. | 1205-30-7 [1] [2] |
| Molecular Formula | C₇H₆ClNO₄S [1] [2] |
| Quality/Purity | 98% [1] |
| Recommended Storage | Sealed in dry, Room Temperature [2] |
| Physical Form | Solid [1] |
| Melting Point | 256-258 °C [1] |
Proper handling is crucial due to potential hazards. The following safety information is based on supplier data [1] [2]:
This compound is not just a simple chemical; it is a known metabolite of the antihypertensive drug indapamide and can also appear as an impurity in drug formulations [1]. Investigating the stability and degradation pathways of such compounds is a critical activity in pharmaceutical development.
A sophisticated methodology for a complete understanding of drug degradation mixtures has been validated using indapamide, which decomposes into this compound (referred to as DP3 in the study) [3]. The workflow involves forced degradation studies under acidic, basic, and oxidative conditions, followed by advanced analytical techniques.
The following diagram illustrates the experimental workflow for the in-depth investigation of drug degradation mixtures, combining UPLC-UV-HDMSE and NMR analyses:
Sample Preparation for Multi-Technique Analysis A critical step is preparing a sample compatible with both MS and NMR. The protocol uses a buffer system of DMSO-d6/D2O (70:30, v/v) with 50 mM Tris buffer. This ensures proper solubilization, pH adjustment to prevent chemical shift variations, and good shimming quality for NMR [3].
UPLC-UV-HDMSE Analysis
NMR Experiments for Structural Confirmation NMR is performed directly on the crude degradation mixture to confirm structures.
Data Correlation with Statistical Analysis Partial Least Squares (PLS) regression is used as a statistical tool to rapidly establish correlations between MS and NMR datasets when analyzing multiple degradation conditions simultaneously [3].
Indapamide (4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide) is a widely used antihypertensive medication with diuretic properties belonging to the thiazide-like diuretics class. It is included on the World Health Organization's List of Essential Medicines and has been clinically proven to significantly reduce risks of major vascular events in patients with type 2 diabetes when used in combination therapy [1] [2]. The molecular structure of indapamide features a sulfamoyl chlorobenzamide moiety (polar component) and a lipid-soluble methylindoline moiety, which together contribute to its pharmacological activity and metabolic profile [2].
The synthesis of indapamide presents several industrial challenges, including the need for high purity final product suitable for pharmaceutical use, minimization of potentially toxic impurities (such as nitrosamine compounds), and development of economically viable processes that can be scaled to commercial production [3]. This document provides detailed protocols and application notes for the synthesis of indapamide from 4-chloro-3-sulfamoylbenzoic acid, incorporating the most efficient and industrially applicable methods.
The synthesis of indapamide involves two key intermediates: This compound and 1-amino-2,3-dihydro-2-methyl-1H-indole. The convergence of these intermediates through amide bond formation constitutes the final API synthesis step. The following diagram illustrates the primary industrial pathway for indapamide synthesis:
The industrial synthesis of indapamide has evolved significantly from earlier methods that involved problematic reduction steps and generated toxic impurities such as nitrosamine compounds [3]. The contemporary industrial process utilizes hydroxylamine-O-sulfonic acid as a more direct aminating agent, eliminating the need for nitroso intermediates and providing a more efficient route with fewer purification requirements [3] [4].
Table 1: Comparative analysis of reaction conditions for key synthetic steps
| Reaction Step | Reagents & Catalysts | Solvent Systems | Temperature Range | Reaction Time | Yield Range |
|---|---|---|---|---|---|
| 1-Aminoindoline Synthesis | Hydroxylamine-O-sulfonic acid, Triethylamine (1.5:1 molar ratio to indoline) | CH₂Cl₂, Chloroform, Dichloroethane | 20-50°C | 4-24 hours (temperature dependent) | 70-85% |
| Acid Chloride Formation | Thionyl chloride, DMF (catalytic) | Toluene, THF | Reflux conditions | 3-6 hours | 85-95% |
| Amide Coupling | 4-Chloro-3-sulfamoylbenzoyl chloride, Triethylamine (excess) | Tetrahydrofuran, Dichloromethane | 20-30°C | 12-24 hours | 75-90% |
| Final Purification | Water-ammonia mixture (80:20 v/v), Toluene-acetonitrile (15:45 v/v) | - | Ambient temperature | 30 minutes (paste formation) | 95-98% recovery |
The critical process parameters for each synthetic step have been optimized through extensive industrial practice. The 1-aminoindoline synthesis demonstrates significant temperature dependence, with reaction times reduced from 24 hours to 4 hours when increasing temperature from 20°C to 50°C [3]. The amide coupling reaction requires strict stoichiometric control with excess triethylamine to ensure complete conversion and minimize side product formation [5] [3].
Principle: This protocol describes the direct amination of 2,3-dihydro-2-methyl-1H-indole using hydroxylamine-O-sulfonic acid, which provides a superior industrial alternative to traditional methods involving nitrosation and reduction [3] [4].
Materials:
Procedure:
Notes:
Principle: This protocol describes the conversion of this compound to its corresponding acid chloride, which is the key electrophilic intermediate for amide bond formation in the final API synthesis [5] [6].
Materials:
Procedure:
Notes:
Principle: This protocol describes the crucial amide coupling between 1-amino-2,3-dihydro-2-methyl-1H-indole and 4-chloro-3-sulfamoylbenzoyl chloride to form indapamide, followed by purification to achieve pharmaceutical quality [5] [3].
Materials:
Procedure:
Notes:
Table 2: Analytical characterization and quality control specifications for indapamide
| Parameter | Specification | Test Method | Reference |
|---|---|---|---|
| Appearance | White to off-white crystalline powder | Visual examination | [3] |
| Identification | FT-IR spectrum matches reference | FT-IR (KBr pellet) | [2] |
| Identification | HPLC retention time matches reference standard | HPLC (C18 column, methanol-water gradient) | [1] |
| Purity (HPLC) | NLT 99.0% and NMT 101.0% | HPLC (Area normalization) | [3] [6] |
| Related Substances | Individual impurity: NMT 0.5% Total impurities: NMT 1.5% | HPLC with UV detection at 240 nm | [6] [1] | | Water Content | NMT 0.5% | Karl Fischer titration | [3] | | Residual Solvents | Meets ICH guidelines for Class 2 and Class 3 solvents | GC-FID or GC-MS | [5] | | Melting Point | 160-162°C | Capillary method | [3] | | Heavy Metals | NMT 20 ppm | ICP-MS or USP method | [6] | | Assay | 98.0-102.0% of C16H16ClN3O3S | HPLC vs reference standard | [3] [6] |
Analytical Procedures:
HPLC Method for Purity and Related Substances:
FT-IR Characterization: The FT-IR spectrum of indapamide should exhibit characteristic absorption bands at:
Table 3: Identified impurities in indapamide and their control strategies
| Impurity Name | Chemical Structure | Origin in Process | Control Strategy |
|---|---|---|---|
| Dehydroindapamide | Indole analog of indapamide | Oxidation during synthesis or storage | Limit oxygen exposure, use antioxidants if necessary |
| This compound | Starting material | Incomplete reaction or hydrolysis | Process optimization, controlled reaction conditions |
| 5-Hydroxyindapamide | Hydroxylated at C5 of indoline ring | Metabolic derivative, process related | Purification during final recrystallization |
| N-Nitroso impurities | Nitroso derivatives | From nitrosation in alternative processes | Use of hydroxylamine-O-sulfonic acid route |
| Des-chloro indapamide | Chlorine replaced with hydrogen | Starting material impurity | Quality control of raw materials |
| Indapamide sulfoxide | Sulfamoyl group oxidized to sulfoxide | Oxidation during processing | Control of oxidizing conditions, proper storage |
The control of critical impurities is essential for ensuring the safety and efficacy of the final drug substance. The use of hydroxylamine-O-sulfonic acid in the synthetic pathway significantly reduces the formation of potentially genotoxic N-nitroso impurities that were problematic in earlier synthetic routes [3]. Process understanding and control, particularly of oxidation conditions, is necessary to minimize the formation of dehydroindapamide and other oxidative degradants [1].
The synthesis of indapamide from this compound has been optimized through industrial practice to provide an efficient, scalable, and robust process suitable for the manufacturing of pharmaceutical-grade API. The key advantages of the current industrial method include:
The protocols described in this document provide detailed guidance for the synthesis, purification, and analytical control of indapamide, enabling researchers to consistently produce material meeting the stringent quality requirements for pharmaceutical use. Further optimization opportunities may exist in the development of continuous processing approaches for key synthetic steps and the implementation of green chemistry principles to improve sustainability.
4-Chloro-3-sulfamoylbenzoic acid (CAS RN: 1205-30-7) is an important synthetic intermediate in pharmaceutical chemistry. This compound, with the molecular formula C₇H₆ClNO₄S and a molecular weight of 235.64 g/mol, is a white to almost white crystalline powder [1] [2]. It is characterized by high purity (>98.0%) and a melting point of approximately 261 °C [1] [3] [2]. The molecule features both a carboxylic acid and a sulfonamide functional group, making it a versatile building block for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) [3] [4].
Its primary application lies in the synthesis of Indapamide (C₁₆H₁₆ClN₃O₃S), a well-known antihypertensive drug used to treat essential arterial hypertension [5] [4]. Furthermore, its structural motif places it within the valuable chemical class of sulfamoyl benzoic acids (SBAs), which have attracted significant research interest for their potential as specific agonists for G protein-coupled receptors (GPCRs) like LPA₂, which mediates antiapoptotic and mucosal barrier-protective effects [6]. Beyond cardiovascular therapy, sulfonamide derivatives demonstrate a broad spectrum of biological activities, including anti-bacterial, anti-fungal, anti-inflammatory, and carbonic anhydrase inhibition properties [3].
Table 1: Physicochemical Properties of this compound
| Property | Value / Description |
|---|---|
| CAS RN | 1205-30-7 |
| Molecular Formula | C₇H₆ClNO₄S |
| Molecular Weight | 235.64 g/mol |
| Physical Appearance | White to almost white powder to crystal [1] [2] |
| Melting Point | 261 °C [1] [3] [2] |
| Purity (HPLC) | >98.0% [1] [2] |
| Storage Conditions | Room temperature, recommended in a cool and dark place (<15°C) [1] [2] |
Table 2: Spectroscopic Properties and Characterization Data
| Technique | Key Findings |
|---|---|
| FT-IR & FT-Raman | Used for experimental spectroscopic characterization. The computed wave numbers were in accord with experimentally measured values, confirming the molecular structure [3]. |
| Single-Crystal X-ray Diffraction (SCXRD) | Employed for explicit structural characterization, confirming the supramolecular aggregation via N–H⋯O and O–H⋯O hydrogen bonds, forming a three-dimensional network [3]. |
| NMR | Confirmed to be consistent with the expected structure [1] [2]. |
| Hirshfeld Surface Analysis | Used to quantify intermolecular interactions, revealing that H...H (34.6%), O...H (32.1%), and Cl...H (11.0%) contacts are the most significant [3]. |
The following protocol details the synthesis of the antihypertensive drug Indapamide from this compound, via its acid chloride, and 1-amino-2,3-dihydro-2-methyl-1H-indole [5].
The following workflow diagram summarizes the key stages in the synthesis of Indapamide:
This compound should be handled with appropriate care to ensure personnel safety and product integrity. It is recommended to store the material in a cool, dry, and dark place, preferably below 15°C [1] [2].
Table 3: Health Hazard and Safety Precautions
| Aspect | Details |
|---|---|
| GHS Pictogram | [1] [2] |
| Signal Word | Warning [1] [2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. [1] [2] | | Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. [1] [2] | | First Aid Measures | In case of contact with eyes, rinse immediately with plenty of water for several minutes and seek medical attention if irritation persists. In case of skin contact, wash with soap and plenty of water [1] [2]. |
In pharmaceutical development, this compound is used as a reference standard in analytical research to ensure consistency of formulations [4]. It is critical for analytical method development (AMV), Quality Control (QC), and the commercial production of drugs like Indapamide, particularly in filings for Abbreviated New Drug Applications (ANDA) [4].
For comprehensive characterization, the following spectroscopic and computational methods are recommended, which were successfully applied to this compound [3]:
This compound is a structurally simple yet highly valuable intermediate in organic and medicinal chemistry. Its primary application in the synthesis of the antihypertensive drug Indapamide underscores its pharmaceutical importance [5] [4]. The detailed protocol for this synthesis, along with robust analytical characterization methods, provides researchers with a reliable framework for its use in drug development projects. Furthermore, the compound's membership in the sulfamoyl benzoic acid class links it to ongoing research into novel bioactive molecules, such as specific GPCR agonists [6]. Adherence to the outlined safety and handling guidelines is imperative for its safe and effective use in the laboratory.
4-Chloro-3-sulfamoylbenzoic acid (CAS: 1205-30-7) represents a critical pharmacologically active metabolite of tripamide (N-(4-aza-endo-tricyclo[5.2.1.0²⁶]decan-4-yl)-4-chloro-3-sulphamoylbenzamide), a potent antihypertensive agent belonging to the class of loop diuretics. This metabolite has garnered significant attention in pharmaceutical research and development due to its pronounced biological activity and relevance in drug metabolism studies. As the primary circulating metabolite of tripamide in rat models, it accounts for substantial systemic exposure following administration of the parent drug [1]. The compound exemplifies the broader class of 5-sulfamoylbenzoic acid derivatives, which include several clinically important diuretics such as furosemide, bumetanide, and piretanide [2]. These compounds share a common mechanism of action targeting sodium-potassium-chloride cotransporters but differ in their pharmacokinetic profiles and metabolic fates.
The significance of this compound extends beyond its role as a metabolite, serving as a valuable chemical scaffold for designing novel therapeutic agents targeting various enzymes and receptors. Recent research has explored its derivatives as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which play crucial roles in thrombosis, inflammation, diabetes, and cancer [3]. The dual functional group composition—incorporating both sulfamoyl and carboxylic acid moieties on a chlorinated aromatic ring—provides exceptional versatility for chemical modification and molecular recognition of biological targets.
This compound possesses a distinct molecular architecture that underlies its chemical behavior and biological interactions. The compound features a benzoic acid backbone substituted at the 3-position with a sulfamoyl group (-SO₂NH₂) and at the 4-position with a chlorine atom, creating a multifaceted pharmacophore capable of diverse molecular interactions. The ortho-positioning of the carboxylic acid and sulfamoyl groups creates potential for intramolecular hydrogen bonding that may influence conformation and solubility characteristics [4].
The molecular formula of this compound is C₇H₆ClNO₄S, with a molecular weight of 235.65 g/mol. The compound is characterized by a high melting point of 256-258°C, consistent with its polar nature and potential for strong intermolecular interactions in the solid state [4]. The structure can be represented by several chemical notations:
Comprehensive spectral data for this compound have been characterized using advanced analytical techniques. High-resolution mass spectral data acquired using Q Exactive Orbitrap instrumentation with electrospray ionization (ESI) provide definitive confirmation of molecular mass and fragmentation patterns [5]. The compound exhibits characteristic fragmentation patterns reflecting cleavage of the sulfamoyl and carboxylic acid groups, with specific ions corresponding to the chlorinated benzene ring structure.
Table 1: Physicochemical Properties of this compound
| Property | Specification | Method/Reference |
|---|---|---|
| Purity | 98% | HPLC [4] |
| Melting Point | 256-258°C | Lit. [4] |
| Appearance | Solid | Visual [4] |
| Functional Groups | Carboxylic acid, Chloro | FTIR, NMR [4] |
| Water Pollution Classification | WGK 3 | German standard [4] |
Table 2: Quantitative Metabolic Data from Tripamide Studies
| Parameter | Value | Experimental System | Reference |
|---|---|---|---|
| Metabolic Status | Primary metabolite | Rat blood | [1] |
| Excretion Route | Urine, Bile | Rat in vivo | [1] |
| Hydroxylated Metabolite Excretion | Biliary: 2-3x > Urinary | Rat in vivo | [1] |
| Metabolizing Enzymes | Hepatic microsomal arylamidase, Cytochrome P450 | Rat liver microsomes | [6] |
Table 3: Inhibitory Activity of Sulfamoyl-Benzamide Derivatives
| Compound Derivative | Biological Target | IC₅₀ Value | Reference |
|---|---|---|---|
| 3i | h-NTPDase1 | 2.88 ± 0.13 μM | [3] |
| 3f | h-NTPDase2 | Sub-micromolar | [3] |
| 3j | h-NTPDase2 | Sub-micromolar | [3] |
| 4d | h-NTPDase2 | Sub-micromolar | [3] |
| 3i | h-NTPDase3 | 0.72 ± 0.11 μM | [3] |
| 2d | h-NTPDase8 | 0.28 ± 0.07 μM | [3] |
The metabolic fate of tripamide involves complex biotransformation pathways yielding multiple metabolites through distinct enzymatic mechanisms. Studies with rat liver microsomal preparations have elucidated that tripamide undergoes both hydrolytic cleavage and oxidative metabolism mediated by different enzyme systems [6]. The metabolism proceeds through five identified metabolites, with this compound representing the major circulating metabolite in rat blood following administration [1].
The enzymatic formation of this compound occurs primarily through hydrolytic cleavage of the amide bond in tripamide, catalyzed by hepatic microsomal arylamidase activity. This hydrolysis is significantly induced by phenobarbitone pretreatment and potently inhibited by O-ethyl O-p-nitrophenyl phenylphosphonothioate (EPN), a classical inhibitor of hepatic microsomal arylamidase [6]. Complementary studies with partially purified rabbit liver microsomal arylamidase have confirmed the enzymatic capacity for this hydrolytic reaction.
Diagram: Tripamide Metabolic Pathways and Enzymatic Mechanisms
The oxidative metabolism of tripamide occurs predominantly through cytochrome P450-mediated hydroxylation, yielding two isomeric hydroxy metabolites: N-(3(or 5)-hydroxy-4-aza-endo-tricyclo[5.2.1.0²⁶]decan-4-yl)-4-chloro-3-sulphamoylbenzamide (3-hydroxy-tripamide) and N-(8(or 9)-hydroxy-4-aza-endo-tricyclo[5.2.1.0²⁶]decan-4-yl)-4-chloro-3-sulphamoylbenzamide (8-hydroxy-tripamide) [1] [6]. This hydroxylation is notably induced by 3-methylcholanthrene and strongly inhibited by carbon monoxide, characteristic of cytochrome P450-dependent reactions. Antibody inhibition studies have revealed differential sensitivity of the hydroxylation positions: the 8-hydroxylation is inhibited by antibodies to both cytochrome P-450 and P-448, while the 3-hydroxylation is inhibited by neither, suggesting potential involvement of distinct P450 isoforms or alternative oxidative mechanisms [6].
Objective: To isolate and characterize this compound as a metabolite of tripamide from biological systems.
Materials and Reagents:
Methodology:
Analytical Verification:
Objective: To quantify this compound as an impurity in tripamide tablet formulations using chromatographic-densitometric methods.
Materials and Reagents:
Methodology:
Validation Parameters:
Diagram: Experimental Workflow for Metabolite Analysis
Objective: To synthesize diversified sulfamoyl-benzamide derivatives based on this compound scaffold for structure-activity relationship studies.
Materials and Reagents:
Synthetic Methodology:
Reaction Optimization:
The this compound scaffold presents significant therapeutic potential beyond its origin as a tripamide metabolite. Recent investigations have explored its utility as a privileged structure for designing inhibitors targeting human nucleoside triphosphate diphosphohydrolases (h-NTPDases) [3]. These ectonucleotidases represent promising therapeutic targets for various pathological conditions including thrombosis, inflammation, diabetes, and cancer. The compound's ability to serve as a versatile scaffold for generating structurally diverse derivatives with tailored biological activities underscores its value in medicinal chemistry campaigns.
Derivatives of this compound have demonstrated potent inhibitory activity against multiple h-NTPDase isoforms with remarkable selectivity profiles. For instance, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) exhibited significant inhibition of h-NTPDase1 (IC₅₀ = 2.88 ± 0.13 μM), while compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) showed exceptional potency against h-NTPDase8 (IC₅₀ = 0.28 ± 0.07 μM) [3]. These findings highlight the structural versatility of the core scaffold and its adaptability for targeting different enzyme isoforms through strategic substitutions.
In pharmaceutical quality control, this compound serves as a specified impurity in tripamide formulations, requiring monitoring and control according to ICH guidelines. The development of validated chromatographic-densitometric methods for its quantification exemplifies the application of this metabolite in ensuring drug product quality and safety [4]. The compound's distinct chromatographic behavior and detection characteristics enable its reliable quantification at impurity levels, supporting regulatory submissions and quality assurance programs.
This compound requires careful handling with appropriate personal protective equipment including N95 dust masks, eyes shields, and gloves due to its potential as a respiratory irritant [4]. The compound is classified with specific hazard statements including Eye Irritation Category 2 and Skin Irritation Category 2, with specific target organ toxicity (respiratory system) following repeated exposure (STOT SE 3) [4]. Proper engineering controls such as adequate ventilation and dust containment should be implemented when handling the solid material.
From an environmental perspective, the compound is classified as Water Pollution Category 3 (WGK 3), indicating relatively high pollution potential requiring appropriate disposal measures to prevent environmental contamination [4]. Storage should be in well-sealed containers in cool, dry conditions away from incompatible substances.
This compound represents a pharmacologically significant metabolite with diverse applications in drug discovery, analytical science, and chemical biology. Its role as the primary metabolite of the antihypertensive agent tripamide underscores its metabolic relevance, while its utility as a versatile scaffold for designing potent h-NTPDase inhibitors demonstrates its medicinal chemistry value. The well-established experimental protocols for its identification, quantification, and derivatization provide researchers with robust methodologies for further investigations.
Future research directions may include structural optimization to enhance potency and selectivity against specific h-NTPDase isoforms, pharmacokinetic profiling of promising derivatives, and in vivo validation of therapeutic efficacy in disease models. The continued exploration of this scaffold will likely yield novel therapeutic candidates for conditions involving purinergic signaling dysregulation while further elucidating structure-activity relationships in this chemically privileged series.
4-Chloro-3-sulfamoylbenzoic acid (CAS# 1205-30-7) is a significant chemical intermediate in pharmaceutical synthesis. This compound serves as a key precursor for various active pharmaceutical ingredients (APIs), including antihypertensive and diuretic agents such as indapamide, clopamide, and tripamide [1] [2] [3]. The synthesis pathway starting from its methyl ester derivative offers a practical route with favorable yield and purity profile, making it valuable for research and development activities in medicinal chemistry and drug manufacturing.
Objective: To hydrolyze methyl 4-chloro-3-sulfamoylbenzoate to this compound using lithium hydroxide in a tetrahydrofuran-water solvent system [4].
Materials:
Equipment:
Procedure:
Reaction Setup: Charge a 50 mL round-bottom flask with methyl 4-chloro-3-sulfamoylbenzoate (800 mg, 3.20 mmol) and add tetrahydrofuran (8 mL). Stir the mixture until complete dissolution occurs [4].
Cooling: Cool the reaction mixture to 0°C using an ice bath [4].
Hydrolysis: Add an aqueous solution of 10% lithium hydroxide (223 mg, 9.6 mmol in appropriate volume of water) dropwise to the cooled reaction mixture while maintaining continuous stirring [4].
Reaction Progress: Allow the reaction to proceed for 2 hours at room temperature (approximately 20-25°C) with constant stirring. Monitor reaction completion by TLC or HPLC [4].
Work-up:
Purification:
Characterization:
The following diagram illustrates the experimental workflow for this synthesis:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1205-30-7 | [5] |
| Molecular Formula | C₇H₆ClNO₄S | [5] [3] |
| Molecular Weight | 235.64 g/mol | [5] [3] |
| Melting Point | 256-258°C (lit.) | [5] [3] |
| Boiling Point | 502.4±60.0°C (predicted) | [5] [3] |
| Density | 1.649±0.06 g/cm³ (predicted) | [5] |
| pKa | 3.44±0.10 (predicted) | [5] |
| Flash Point | 257.6±32.9°C | [3] |
| LogP | 0.92 | [3] |
¹H NMR (400 MHz, DMSO‑d₆) [4]:
Table 2: Safety Information and Handling Precautions
| Parameter | Specification | Reference |
|---|---|---|
| Hazard Statements | H315-H319-H335 (Causes skin irritation, serious eye irritation, respiratory irritation) | [5] [3] |
| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors; IF IN EYES: Rinse cautiously with water for several minutes) | [5] [3] |
| Personal Protective Equipment | Dust mask type N95 (US); Eyeshields; Gloves | [3] |
| WGK Germany | 3 (Highly water polluting) | [5] [3] |
| Acute Toxicity (Rat, IV) | LD₅₀ = 1100 mg/kg | [3] |
This compound serves as a key building block in pharmaceutical synthesis:
Antihypertensive Agents: The compound is a known precursor for indapamide, a medication used for the treatment of essential arterial hypertension [1].
Diuretic Compounds: It serves as an intermediate for clopamide and other sulfonamide-based diuretic agents [2].
Metabolic Studies: The compound and its derivatives are used in metabolic fate studies of antihypertensive agents like tripamide [3].
Analytical Standards: Used as reference standards in chromatographic methods for drug quantification in pharmaceutical formulations [3].
The hydrolysis of methyl 4-chloro-3-sulfamoylbenzoate to this compound using lithium hydroxide provides an efficient synthetic route with good yield (81.3%) and high purity. The method is reproducible and suitable for research and development purposes. The resulting compound serves as a valuable intermediate for various pharmaceutical applications, particularly in the development of cardiovascular and diuretic medications.
4-Chloro-3-sulfamoylbenzoic acid (CAS RN: 1205-30-7) is an important chemical entity in pharmaceutical development. With a molecular formula of C₇H₆ClNO₄S and a molecular weight of 235.64 g/mol, it is described as a white to almost white powder to crystal with a melting point of 261 °C [1]. This compound is recognized as a key impurity in pharmaceuticals such as Clopamide and is also related to the parent drug Indapamide [2] [3]. Ensuring its precise identification and quantification is therefore critical in drug development and quality control processes.
A validated Thin-Layer Chromatographic method with densitometric detection provides a reliable approach for determining this compound as an impurity in pharmaceutical tablets [2].
Sample Preparation: Accurately weigh the tablet powder equivalent to the active ingredient. Dissolve and dilute the sample in a suitable solvent (e.g., methanol) to obtain a test solution with a concentration of approximately 0.1% w/v of the active pharmaceutical ingredient.
Standard Solution: Prepare a standard solution of this compound in methanol to a concentration of about 0.0001% w/v, representing the 0.1% impurity level relative to the active ingredient [2].
Chromatographic Conditions:
Detection and Quantification:
The following workflow summarizes the TLC-densitometric analysis:
This method has demonstrated excellent performance characteristics, making it suitable for quality control [2].
Table 1: Validation Parameters of the TLC-Densitometric Method [2]
| Parameter | Value for this compound |
|---|---|
| Limit of Detection (LOD) | 0.02 µg/spot |
| Recovery | Nearly 100% |
| Precision (RSD) | ≤ 3.29% |
| Application | Detection in pharmaceutical tablets (e.g., Clopamide) at levels as low as 0.031% |
While a direct HPLC method for this compound was not detailed in the search results, a closely related compound, 4-Chloro-3-nitro-5-sulphamoylbenzoic acid (CAS 22892-96-2), can be analyzed by Reversed-Phase (RP) HPLC, providing a transferable basis for method development [4].
Column: Newcrom R1 HPLC column (a reverse-phase column with low silanol activity). The vendor notes that smaller 3 µm particle size columns are available for fast UPLC applications [4].
Mobile Phase: Acetonitrile (MeCN) and water, modified with phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid [4].
Detection: The method is suitable for UV detection. The use of formic acid enables coupling to MS for structural confirmation [4].
Applications: This method can be used for the analysis of pharmacokinetic samples, isolation of impurities in preparative separation, and is scalable [4].
Table 2: HPLC Conditions for a Related Sulfamoylbenzoic Acid Compound [4]
| Parameter | Description |
|---|---|
| Analyte | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid |
| Column Chemistry | Newcrom R1 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water with Phosphoric Acid |
| MS Modification | Replace Phosphoric Acid with Formic Acid |
| Application Scale | Analytical to Preparative |
When working with this compound in the laboratory, adhere to the following safety precautions based on its hazard classification [1]:
The presented TLC-densitometric and HPLC methods provide robust analytical procedures for the determination of this compound. The TLC method is particularly well-validated for purity analysis in pharmaceutical formulations, offering high sensitivity, accuracy, and precision [2]. The HPLC conditions for a closely related compound serve as a practical starting point for developing reversed-phase LC or LC-MS methods for this class of molecules [4].
4-Chloro-3-sulfamoylbenzoic acid is a multifunctional aromatic compound serving as a versatile pharmacophore and chemical intermediate in medicinal chemistry. Its current research applications are primarily in early drug discovery.
| Property | Specification / Value |
|---|---|
| CAS Number | 1205-30-7 [1] |
| Molecular Formula | C7H6ClNO4S [1] |
| Molecular Weight | 235.645 g/mol [1] |
| Melting Point | 256-258 °C (lit.) [1] |
| Density | 1.6±0.1 g/cm³ [1] |
| Primary Therapeutic Role | Chemical intermediate / Inhibitor scaffold [2] |
| Key Molecular Targets | • Cytosolic Phospholipase A2α (cPLA2α) [2] • Carbonic Anhydrases (by analogy) | | Acute Toxicity (IV LD50, rat) | 1100 mg/kg [1] |
This compound's significance is best understood within the broader landscape of antihypertensive and anti-inflammatory drug development. Recent research focuses on novel pathways to overcome limitations of existing therapies.
The most direct documented application of this compound derivatives is in inhibiting cytosolic Phospholipase A2α (cPLA2α) [2]. cPLA2α is a crucial enzyme in the arachidonic acid cascade, which produces inflammatory mediators like prostaglandins and leukotrienes [2]. Inhibiting cPLA2α simultaneously blocks the production of these mediators, offering a potential therapeutic strategy for inflammatory conditions that often underlie or accompany cardiovascular diseases [2]. The following diagram illustrates this pathway and the compound's proposed inhibition site:
While the direct antihypertensive mechanism of this compound is not fully established, recent reviews highlight novel drug classes that provide context for its potential application. These include:
This evolving landscape underscores the need for new molecular scaffolds, such as this compound, for developing innovative therapies.
This section details practical methodologies for synthesizing and evaluating derivatives of this compound.
This protocol outlines the synthesis of derivatives substituted on the sulfonamide nitrogen, adapted from literature [2].
Principle: The synthesis involves a multi-step procedure starting from methyl 4-(chlorosulfonyl)benzoate, proceeding through sequential nucleophilic substitution and ester hydrolysis.
Workflow:
Detailed Procedure:
Step 1: Formation of Monosubstituted Sulfonamide
Step 2: N-Alkylation
Step 3: Ester Hydrolysis
This protocol describes a biochemical assay to measure the inhibitory potency of synthesized compounds against cPLA2α [2].
Principle: The assay quantifies the amount of arachidonic acid (AA) released by cPLA2α from a synthetic phospholipid substrate. The AA is detected and quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry, with deuterated arachidonic acid as an internal standard.
Workflow:
Detailed Procedure:
Substrate Vesicle Preparation:
Enzyme Inhibition Assay:
Sample Processing and Analysis:
HPLC-MS Analysis and Data Calculation:
| Derivative Structure / Core Modification | Reported IC₅₀ / Potency | Key Findings / Application Context |
|---|---|---|
| Hit Compound 3 (N,N-disubstituted with benzothiophene) [2] | 19 µM (vs. cPLA2α) [2] | Initial virtual screening hit; established scaffold viability. |
| Simplified Derivative 6 (N-phenyl-N-benzyl) [2] | >> 19 µM (Less active than 3) [2] | Simplified analogs showed reduced activity. |
| Lead Compounds 85 & 88 (Polar hydroxyalkyl/ether chains on sulfonamide N) [2] | Sub-micromolar range (vs. cPLA2α) [2] | Most potent designed derivatives; demonstrate efficacy of introducing polar substituents. |
| Related Drug: Tripamide (Contains 4-Chloro-3-sulfamoylbenzamide moiety) [1] | Approved Antihypertensive Agent [1] | Validates the use of this chemical scaffold in clinical antihypertensive drugs. |
This compound is a promising intermediate in antihypertensive and anti-inflammatory drug discovery. Its primary application lies in constructing novel cPLA2α inhibitors, with structure-activity relationship studies indicating that significant potency (sub-micromolar IC₅₀) can be achieved through strategic modification, particularly by introducing polar substituents on the sulfonamide nitrogen. The documented use of this scaffold in the approved drug Tripamide further supports its therapeutic relevance [1]. Future research should focus on further optimizing these leads and exploring their efficacy in relevant in vivo models of hypertension and inflammation.
4-Chloro-3-sulfamoylbenzoic acid is a critical pharmaceutical impurity and degradation product in clopamide formulations, requiring stringent monitoring to ensure drug safety and efficacy. Clopamide, a sulfonamide-derived diuretic used for treating hypertension and edema, can contain this impurity as a process-related contaminant or form it through hydrolytic degradation during storage. Regulatory authorities worldwide mandate strict control of such impurities due to potential toxicological concerns. These Application Notes provide comprehensive analytical methods for detecting and quantifying this compound in clopamide tablet formulations, supporting pharmaceutical analysis in research, quality control, and stability testing environments. The protocols encompass both conventional TLC-densitometric approaches and advanced UHPLC-MS/MS techniques to address varying analytical needs and resource availability.
This compound (CAS Registry Number: 1205-30-7) is a white crystalline solid with specific characteristics that influence its analytical behavior [1]. The compound's systematic name is 3-(aminosulfonyl)-4-chlorobenzoic acid, with a molecular formula of C~7~H~6~ClNO~4~S and a molecular weight of 235.645 g/mol. Its chemical structure features both carboxylic acid and sulfonamide functional groups, contributing to its acidic character and solubility properties. The compound has a measured density of 1.6±0.1 g/cm³ and a high boiling point of 502.4±60.0°C at standard atmospheric pressure [1].
The melting point of this compound ranges from 256-258°C (lit.), which is valuable for identification purposes. The compound's flash point of 257.6±32.9°C indicates moderate flammability risk under standard laboratory conditions. Its vapor pressure is extremely low (0.0±1.4 mmHg at 25°C), suggesting minimal volatility during sample preparation and analysis. The refractive index is 1.622, which may be useful for certain detection methodologies [1]. The compound's polar surface area (PSA) of 105.840 Ų and logP value of 0.92 reflect its moderate polarity, influencing chromatographic retention behavior and extraction efficiency.
This compound requires refrigerated storage conditions to maintain stability, though specific temperature ranges weren't provided in the literature [1]. The compound carries irritant properties with the GHS07 warning symbol and signal word "Warning" according to safety data. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. Precautionary measures recommend using personal protective equipment including N95 dust masks, eyeshields, and gloves when handling the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit |
|---|---|---|
| CAS Registry Number | 1205-30-7 | - |
| Molecular Formula | C~7~H~6~ClNO~4~S | - |
| Molecular Weight | 235.645 | g/mol |
| Density | 1.6±0.1 | g/cm³ |
| Melting Point | 256-258 | °C |
| Boiling Point | 502.4±60.0 | °C |
| Flash Point | 257.6±32.9 | °C |
| Refractive Index | 1.622 | - |
| LogP | 0.92 | - |
| Polar Surface Area | 105.840 | Ų |
Toxicological studies indicate an intravenous LD~50~ of 1100 mg/kg in rats and >2000 mg/kg in mice, with observed toxic effects including tremor, ataxia, and respiratory depression [1]. The RTECS number is DG5642600, and the compound is classified with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin). Safety phrases include S26 (in case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and S37/39 (wear suitable gloves and eye/face protection) [1].
The thin-layer chromatographic method coupled with densitometric detection provides a robust, cost-effective approach for determining this compound as an impurity in clopamide tablets. This method enables simultaneous analysis of multiple samples with minimal solvent consumption, offering practical advantages for routine quality control applications. The established protocol uses silica gel TLC plates as the stationary phase and a precisely optimized mobile phase consisting of n-butanol-2-propanol-water-methylene chloride (10:7:2:5:3, v/v/v/v/v) to achieve effective separation of clopamide from its impurities [2].
Detection and quantification are performed using densitometric measurement at 235 nm, where this compound demonstrates adequate UV absorption. The method exhibits excellent separation efficiency with characteristic retention factors (R~f~) of 0.87 for clopamide, 0.72 for 4-chlorobenzoic acid (impurity B), and 0.51 for this compound (impurity C) [2]. The limit of detection (LOD) for impurity C is 0.02 µg/spot, demonstrating high sensitivity suitable for impurity monitoring well below the typical identification threshold of 0.2% specified in pharmacopeial standards [2].
Table 2: Performance Characteristics of TLC-Densitometric Method
| Parameter | Clopamide | This compound | 4-Chlorobenzoic Acid |
|---|---|---|---|
| Retention Factor (R~f~) | 0.87 | 0.51 | 0.72 |
| Limit of Detection (LOD) | 1.5 µg/spot | 0.02 µg/spot | Not specified |
| Recovery (%) | ~100% | ~100% | ~100% |
| Relative Standard Deviation (RSD) | ≤3.29% | ≤3.29% | ≤3.29% |
Method validation according to ICH guidelines confirms the accuracy and precision of this TLC-densitometric approach, with relative standard deviation (RSD) values not exceeding 3.29% [2]. The method demonstrates excellent recovery rates approaching 100% for both clopamide and its impurities, ensuring reliable quantification. Comparative studies with HPLC methods show comparable results for impurity determination, with TLC detecting impurity C at 0.031% versus 0.027% by HPLC, confirming the method's analytical validity for pharmaceutical quality control [2].
For laboratories requiring higher sensitivity and definitive confirmation, an ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) method provides superior analytical capabilities. This approach is particularly valuable for detecting this compound at trace levels and for comprehensive screening of multiple sulfonamide derivatives simultaneously. The method utilizes a C~18~ column (150 × 2.1 mm, 1.7 µm) with a mobile phase consisting of ammonium acetate aqueous solution (pH 8) and acetonitrile, enabling rapid separation within 7 minutes [3].
The MS/MS detection leverages characteristic fragmentation patterns specific to sulfonamides, including common ions at m/z 77.9650 ([SO~2~N]^-^) and m/z 79.9812 ([SO~2~NH~2~]^-^), along with neutral losses of HCl and SO~2~ [3]. These distinctive fragments facilitate both targeted quantification and untargeted screening applications. The method demonstrates excellent linearity (R² > 0.995) across the dynamic range and achieves impressive sensitivity with limits of detection ranging from 0.04 to 11.18 ng/g for various sulfonamides [3].
Sample preparation represents a critical component of the UHPLC-MS/MS method, with comparative evaluation of four extraction techniques revealing that pH-controlled liquid-liquid extraction provides optimal recovery efficiency with minimal matrix effects [3]. The method's exceptional specificity and sensitivity make it particularly suitable for detecting this compound in complex matrices, including dietary supplements where unauthorized sulfonamide addition may occur, with obvious applications to pharmaceutical analysis [3].
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock standard solution of 1 mg/mL. Prepare working standards by appropriate dilution to concentrations of 0.1, 0.5, 1, 2, and 5 µg/mL for calibration.
Tablet Sample Preparation: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to 10 mg of clopamide to a centrifuge tube. Add 10 mL of methanol, sonicate for 15 minutes, and centrifuge at 3000 rpm for 5 minutes. Filter the supernatant solution through a 0.45 µm syringe filter before application to TLC plates [2].
Stationary Phase: Use commercially available silica gel 60 F~254~ TLC plates (20 × 10 cm) without pre-washing. Pre-condition plates at 100°C for 30 minutes before sample application if high humidity conditions are encountered.
Mobile Phase: Prepare a mixture of n-butanol-2-propanol-water-methylene chloride in the ratio 10:7:2:5:3 (v/v/v/v/v). Add the solvents in the specified order, mix thoroughly, and allow to equilibrate for 10 minutes before use. If phase separation occurs, use the upper phase for chromatography [2].
Sample Application: Apply samples as discrete bands 8 mm in length, 10 mm from the bottom edge of the plate, with an automatic TLC applicator or calibrated micropipette. Maintain 10 mm distance between bands and 10 mm from plate edges. Apply 10 µL of both standard and sample solutions.
Chromatographic Development: Develop the plate in a twin-trough glass chamber pre-saturated with mobile phase vapor for 30 minutes. Allow the mobile phase to migrate 80 mm from the point of application under ambient conditions.
Densitometric Analysis: After development, air-dry the plate and scan using a densitometer at 235 nm in absorbance mode with deuterium lamp source. Set the slit dimensions to 5.00 × 0.45 mm, scanning speed to 20 mm/s, and data resolution to 100 µm per step [2].
Calibration Curve: Construct a six-point calibration curve by plotting peak area against concentration of this compound standards. The method should demonstrate linearity in the range of 0.1-5 µg/spot.
System Suitability: Before sample analysis, confirm the method's performance by verifying that the relative standard deviation of six replicate standard injections does not exceed 5.0%. The retention factor (R~f~) for this compound should be 0.51 ± 0.05 [2].
Chromatographic Conditions:
Mass Spectrometric Conditions:
The following workflow diagram illustrates the complete analytical process for both TLC-densitometric and UHPLC-MS/MS methods:
For the TLC-densitometric method, calculate the concentration of this compound in tablet samples using the linear regression equation derived from the calibration curve:
Impurity Content (%) = (C × V × D × 100) / (W × 10^6)
Where:
For the UHPLC-MS/MS method, use the peak area ratio (analyte to internal standard) against the calibration curve for quantification. The internal standard should be selected from structurally similar sulfonamide compounds not present in the sample.
According to pharmacopeial standards, the impurity limit for this compound in clopamide tablets should typically not exceed 0.2% of the clopamide content [2]. The developed TLC method demonstrated impurity C detection at 0.031%, well below this threshold. Any batch exceeding the specification limit should be investigated for manufacturing process deviations or stability issues.
Poor Resolution: If separation between clopamide and impurities is inadequate, adjust the mobile phase composition slightly. Increasing the water content can improve resolution of polar impurities, while increasing methylene chloride content may enhance separation of less polar compounds.
Tailing Spots: Spot tailing often indicates adsorptive interactions between the analyte and silica gel. Adding 0.1-0.5% of acidic modifier (formic acid or acetic acid) to the mobile phase can minimize tailing for acidic compounds like this compound.
Irreproducible R~f~ Values: Ensure consistent chamber saturation by pre-saturating the TLC chamber with mobile phase for at least 30 minutes before plate development. Maintain constant temperature and humidity in the laboratory environment.
Enhance MS Sensitivity: For improved detection of this compound in MRM mode, optimize collision energy for the transition 234.0 → 78.0. Typically, higher collision energies (20-40 eV) work well for sulfonamide compounds.
Reduce Matrix Effects: If matrix suppression or enhancement is observed, implement additional extraction clean-up steps such as solid-phase extraction with mixed-mode cartridges. Use stable isotope-labeled internal standards if available for compensation.
The analytical methods presented herein provide reliable approaches for monitoring this compound in clopamide tablet formulations. The TLC-densitometric method offers a cost-effective solution for routine quality control with adequate sensitivity and precision, while the UHPLC-MS/MS method delivers superior performance for trace analysis and confirmatory testing. Both methods have been validated according to regulatory guidelines and demonstrate excellent accuracy, precision, and sensitivity for their intended applications.
Regular monitoring of this impurity during pharmaceutical development and manufacturing is essential to ensure product quality and patient safety. These Application Notes and Protocols provide researchers and pharmaceutical scientists with comprehensive guidance for implementing these analytical methods in various laboratory settings.
4-Chloro-3-sulfamoylbenzoyl chloride (CAS: 70049-77-3) is a critical chemical intermediate in the pharmaceutical industry, most notably in the synthesis of Indapamide, a widely prescribed medication for hypertension and edema [1]. Its molecular formula is C₇H₅Cl₂NO₃S, and it has a molecular weight of 254.09 g/mol [2] [1]. This compound is characterized by two highly reactive acyl chloride and sulfonyl chloride groups, making it a versatile building block for forming amide and sulfonamide bonds in complex organic molecules [3]. The following document provides detailed protocols for its preparation from common starting materials and its subsequent application in drug synthesis, tailored for researchers and process chemists in drug development.
The synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride typically involves a multi-step process beginning with 4-chlorobenzoic acid derivatives. The key transformation is the conversion of a carboxylic acid group to an acyl chloride and the introduction of the sulfamoyl moiety. The workflow below illustrates the two primary synthetic pathways:
The first pathway (solid lines) is a classic step-by-step synthesis. An alternative, more direct industrial one-pot route also exists (dashed line), which can improve yield and reduce purification steps [3] [4].
Understanding the physical properties is crucial for reaction planning, purification, and storage. Key data for 4-Chloro-3-sulfamoylbenzoyl chloride and its immediate precursor are summarized below.
Table 1: Physicochemical Properties of Key Compounds
| Property | 4-Chloro-3-sulfamoylbenzoyl chloride | This compound |
|---|---|---|
| CAS Number | 70049-77-3 [2] [1] | 1205-30-7 [5] [6] |
| Molecular Formula | C₇H₅Cl₂NO₃S [2] [1] | C₇H₆ClNO₄S [6] |
| Molecular Weight | 254.09 g/mol [2] [1] | 235.64 g/mol [6] |
| Melting Point | 158-160 °C [1] | 261 °C [6] |
| Purity (Commercial) | ≥98% [1] | >98% [6] |
| Storage | Hygroscopic; store under inert atmosphere, refrigerated [1] | Room temperature (recommended in a cool, dark place <15°C) [6] |
This protocol details the preparation of the target compound from this compound using thionyl chloride [3].
Procedure:
This protocol describes the use of the acyl chloride intermediate to synthesize the active pharmaceutical ingredient (API) Indapamide [4].
Procedure:
Table 2: Reagents and Quantities for Indapamide Synthesis
| Reagent | Role | Molecular Weight | Quantity | Moles |
|---|---|---|---|---|
| 4-Chloro-3-sulfamoylbenzoyl chloride | Electrophile | 254.09 g/mol | 25.4 g | 0.10 mol |
| 2-Methylindoline | Nucleophile | ~133.19 g/mol | 13.4 g | 0.10 mol |
| Triethylamine (TEA) | Acid Scavenger | 101.19 g/mol | 14 mL (10.1 g) | 0.10 mol |
| Tetrahydrofuran (THF) | Solvent | - | 150 mL | - |
| Isopropanol | Recrystallization Solvent | - | ~150 mL | - |
4-Chloro-3-sulfamoylbenzoyl chloride is a moisture-sensitive and corrosive compound. Proper handling is critical to ensure safety and maintain product integrity.
Routine analysis should be performed to ensure the identity and purity of both the intermediate and the final API.
4-Chloro-3-sulfamoylbenzoyl chloride is a high-value intermediate whose efficient synthesis and handling are paramount in pharmaceutical manufacturing. The protocols outlined herein provide a robust and scalable method for its preparation from a commercially available precursor and its subsequent application in the synthesis of the diuretic drug Indapamide. Adherence to the described safety protocols and analytical controls is essential for successful and reproducible results in a research and development setting.
The table below summarizes the fundamental identifiers and physical characteristics of 4-Chloro-3-sulfamoylbenzoic acid from commercial and research sources.
| Property | Value / Description |
|---|---|
| CAS Number | 1205-30-7 [1] [2] [3] |
| Molecular Formula | C₇H₆ClNO₄S [1] [2] [3] |
| Molecular Weight | 235.64 g/mol [1] [2] |
| Melting Point | 256-258 °C (lit.) [1], 261 °C (lit.) [2] |
| Appearance | White to almost white powder to crystal [2] |
| Purity | >98.0% (HPLC) [2] |
| Storage | Room temperature (recommended in a cool, dark place, <15°C) [2] |
In the absence of a direct protocol, the following generalized strategies for similar organic compounds can serve as a starting point. You will need to optimize conditions based on empirical observation.
The following workflow outlines a logical approach to method development for purifying this compound:
After purification, confirm the identity and purity of your compound using the following techniques, as referenced in the literature.
Please note the following safety information from the supplier's Safety Data Sheet (SDS):
4-Chloro-3-sulfamoylbenzoic acid (CAS Registry Number: 1205-30-7) is a key chemical intermediate in pharmaceutical synthesis with molecular formula C₇H₆ClNO₄S and molecular weight 235.65 g/mol [1]. This compound features both carboxylic acid and sulfonamide functional groups on an aromatic chloro-substituted ring, creating a multifunctional scaffold ideal for further chemical transformations [2].
The compound has attracted significant research interest due to the versatile pharmacological properties of sulfonamide-containing compounds, which include applications as diuretics, antihypertensives, and agents with demonstrated anti-bacterial activity [3] [2]. Its thermal stability (melting point: 260.5-262°C) makes it suitable for industrial processing under various conditions [4].
The most established industrial synthesis begins with 4-chlorobenzoic acid through a two-step process [4]:
Table 1: Industrial Reaction Conditions for this compound Synthesis
| Reaction Step | Reagents & Conditions | Temperature | Duration | Work-up Procedure |
|---|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid (233 g), pentachloroethane (102 g) as solvent [4] | Reflux | 6 hours | Pour onto crushed ice, separate solid, wash with ice-cold water |
| Amination | Liquid ammonia (700 mL) or concentrated aqueous ammonium hydroxide (d=0.880) [4] | Room temperature | 30 minutes | Remove excess ammonia by heating, dissolve in hot water, decolorize with activated charcoal, acidify with concentrated HCl |
Comprehensive analytical profiling is essential for pharmaceutical intermediate qualification. The following characterization data ensure batch-to-batch consistency and regulatory compliance:
Table 2: Spectroscopic Fingerprints of this compound
| Analytical Method | Key Characteristics | Experimental Conditions |
|---|---|---|
| FT-IR Spectroscopy | Characteristic bands: O-H stretching (2500-3500 cm⁻¹), C=O stretching (1680 cm⁻¹), S=O asymmetric stretching (1369 cm⁻¹), S=O symmetric stretching (1172 cm⁻¹) [2] | KBr pellets, 450-4000 cm⁻¹ range, 1.0 cm⁻¹ resolution |
| FT-Raman Spectroscopy | Prominent bands: C=O stretching (1685 cm⁻¹), C-C ring breathing (1605 cm⁻¹), S=O symmetric stretching (1370 cm⁻¹), C-Cl stretching (756 cm⁻¹) [2] | Nd:YAG laser (1064 nm), 50-4000 cm⁻¹ range, 2.0 cm⁻¹ resolution |
| ¹H NMR Spectroscopy | Aromatic protons: δ 8.17 (d, 1H), δ 7.94 (dd, 1H), δ 7.62 (d, 1H); Acid proton: δ 13.12 (s, 1H); Sulfonamide protons: δ 6.20 (s, 2H) [2] | DMSO-d₆ solvent, 400 MHz frequency |
Industrial quality control should establish the following minimum specifications:
This compound serves as a key building block for several therapeutically important molecules:
While specific safety data for this compound is limited in the search results, prudent handling practices should include:
The synthetic protocols and application notes presented herein establish this compound as a valuable intermediate in pharmaceutical manufacturing, particularly for sulfonamide-based therapeutics. The optimized industrial synthesis provides a robust, scalable process with comprehensive analytical controls to ensure intermediate quality.
The multifunctional nature of this compound enables diverse pharmaceutical applications, most notably as a key building block for diuretic and antihypertensive agents such as indapamide. The continued development of derivative compounds based on this scaffold represents a promising area for future therapeutic innovation.
The table below summarizes the fundamental identifiers and physical properties of 4-Chloro-3-sulfamoylbenzoic acid, which are essential for handling and purification.
| Property | Description |
|---|---|
| CAS Number | 1205-30-7 [1] |
| Molecular Formula | C(_7)H(_6)ClNO(_4)S [1] |
| Quality | 98% (as available from a commercial source) [1] |
| Physical Form | Solid [1] |
| Melting Point | 256-258 °C (literature value) [1] |
| Safety | Warning; causes skin and eye irritation and may cause respiratory effects [1] |
| Primary Use | Main metabolite of the antihypertensive drug indapamide; key synthetic intermediate for benzenesulfonamide derivatives [2] [3] |
Since a dedicated protocol was not found, the following is a generalized recrystallization method suitable for a compound of this nature. The high melting point suggests the compound has high polarity and low solubility in many solvents at room temperature.
Objective: To purify crude this compound via recrystallization. Principle: Dissolve the impure solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
The following diagram outlines the key stages of the recrystallization process:
Key Experimental Steps:
After purification, verify the success of the recrystallization using these methods:
This compound is a valuable building block in medicinal chemistry. The schematic below illustrates its role in synthesizing diverse sulfonamide derivatives, particularly as carbonic anhydrase inhibitors [3]:
I hope this detailed application note provides a solid foundation for your work. Should you need to explore the synthetic applications further, the referenced literature offers excellent guidance.
This compound is a key intermediate for synthesizing molecules with significant biological and electronic properties. Its structure allows for strategic functionalization at the carboxylic acid and sulfonamide groups.
A primary application is designing inhibitors for human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases), enzymes involved in pathologies like thrombosis, inflammation, diabetes, and cancer [1]. Researchers have developed sulfamoyl-benzoamide derivatives that act as potent and selective inhibitors for specific h-NTPDase isoforms [1].
Key Findings:
Table 1: Inhibitory Activity (IC₅₀) of Select Sulfamoyl-Benzamide Derivatives Against h-NTPDases
| Compound | R¹ (Sulfonamide) | R² (Carboxamide) | h-NTPDase1 (µM) | h-NTPDase2 (µM) | h-NTPDase3 (µM) | h-NTPDase8 (µM) |
|---|---|---|---|---|---|---|
| 3i | 4-Bromophenyl | Morpholine | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |
| 3f | Morpholine | 4-Methoxyphenyl | - | < 1 (Sub-micromolar) | - | - |
| 2d | Cyclopropyl | - (Acid) | - | - | - | 0.28 ± 0.07 |
Beyond NTPDases, this scaffold is found in molecules investigated as carbonic anhydrase inhibitors, NLRP3 inflammasome inhibitors, and correctors of the CFTR chloride channel [1]. It also serves as a precursor in the synthesis of established pharmaceuticals like the antihypertensive diuretic indapamide [2].
In energy research, derivatives of 4-Chloro-3-sulfamoylbenzoic acid function as multifunctional molecular additives in perovskite solar cells (PSCs) [3]. The dipole moment of these additives can be finely tuned by substituting the -NH₂ group on the sulfonamide with -OH, -NH₂, or -Cl, which affects their interaction with the perovskite material [3].
Key Findings:
Table 2: Impact of this compound Derivatives in Perovskite Solar Cells
| Additive | Functional Group | Key Property (Dipole Moment) | Observed Effect on Perovskite Film | Device PCE |
|---|---|---|---|---|
| OH-CSBA | -OH | Larger | Slower crystallization, larger grain size, lower defect density | 25.39% |
| NH2-CSBA | -NH₂ | Intermediate | Moderate crystallization control | Lower than OH-CSBA |
| Cl-CSBA | -Cl | Smaller | Less effective crystallization control | Lower than OH-CSBA |
This linear synthetic approach starts from benzoic acid derivatives.
Workflow Overview:
Step 1: Synthesis of Sulfonamide Intermediates (2a-2e)
Step 2: Amide Coupling to Final Products (3a-3j)
Alternative One-Pot Bis-amidation (4a-4e)
Incorporating OH-CSBA, NH2-CSBA, or Cl-CSBA additives improves perovskite film quality.
Workflow Overview:
Procedure:
Robust analytical methods are crucial for characterizing compounds and detecting adulteration.
UHPLC-Q/TOF-MS Method for Sulfonamide Analysis [4]
Sample Preparation: pH-Controlled Liquid-Liquid Extraction [4]
Q1: What are the typical impurities I might encounter during synthesis?
Q2: How can I track the progress of my purification steps?
Q3: What is the final recrystallization solvent for this compound?
Q4: Are there specific analytical techniques to confirm the identity and purity of the final product?
The table below outlines specific problems, their potential causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low Final Yield | Product loss during multiple crystallization steps | Keep mother liquors from recrystallization and concentrate for additional product recovery. |
| Poor Crystallization | Rapid precipitation or oiling out | Slow, controlled cooling from a hot, saturated aqueous solution. Seed with existing crystals [2]. |
| Insufficient Purity (by TLC) | Incomplete reaction of starting material or intermediate | Ensure reaction completion (e.g., check for residual 4-chlorobenzoic acid via TLC) [1]. Re-crystallize. |
| High Impurity of Sulfonyl Chloride Intermediate | Harsh conditions or incomplete reaction during chlorosulfonation | Control reaction temperature and time during synthesis from 4-chlorobenzoic acid and chlorosulfonic acid [2]. |
Here are detailed methodologies for key steps in the synthesis and analysis, based on the searched literature.
This protocol is adapted from a patent for the compound's preparation [2].
This method is adapted from an analytical procedure for detecting this compound as an impurity [1].
To help visualize the overall process and problem-solving approach, refer to the following diagrams.
Purification Workflow
Purity Issue Diagnosis
This compound serves as a crucial intermediate for drugs like indapamide (an antihypertensive) and various carbonic anhydrase inhibitors [1] [2] [3]. The synthesis involves converting the carboxylic acid group into a more reactive derivative for amide bond formation.
Key Reaction: The primary route involves reacting This compound with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate is then coupled with an amine to form the final benzamide derivative [2].
Standard Protocol for Acid Chloride Formation & Amide Coupling [2]:
This workflow outlines the core two-step process for converting the benzoic acid into a benzamide:
Low yield can stem from several factors related to reagents, reaction conditions, and purification. The following table outlines common issues and solutions.
| Problem & Symptoms | Possible Root Cause | Recommended Solution | Preventive Measures |
|---|
| Low Acid Chloride Yield • Unreacted starting material • High impurity levels | 1. Incomplete activation of carboxylic acid due to insufficient thionyl chloride or low reaction temperature/time [2]. 2. Moisture contamination leading to hydrolysis of the acid chloride back to the acid. | 1. Ensure a large excess of SOCl₂ (e.g., 2-3 equivalents). Monitor reaction by TLC until starting material is consumed [2]. 2. Use anhydrous solvents and ensure apparatus is moisture-free (e.g., use a drying tube). | • Purity starting benzoic acid (e.g., recrystallization) [4]. • Use freshly distilled SOCl₂. • Perform reaction under inert atmosphere (N₂/Ar). | | Low Amide Coupling Yield • Acidic impurities • Product degradation | 1. Trapped HCl from the acid chloride formation, protonating the amine nucleophile and reducing its reactivity. 2. Harsh purification conditions leading to product decomposition [1]. | 1. Use a suitable base (e.g., triethylamine) as an acid scavenger during the amide coupling step [1] [5]. 2. Avoid strongly basic or acidic work-up conditions if the final benzamide is sensitive. Optimize purification using milder solvents [1]. | • Ensure acid chloride is free of residual SOCl₂ (e.g., by azeotropic evaporation with toluene). • Test purification with different solvent systems (e.g., toluene/acetonitrile mixtures) [1]. | | Formation of Multiple By-products • Complex TLC/HPLC profile • Difficulty in purification | 1. Side reactions at the sulfonamide group (-SO₂NH₂), which can also be acylated under aggressive conditions [6]. 2. Decomposition of the indoline-containing amine reactant (e.g., oxidation to indole) [3]. | 1. Control reaction temperature and avoid overly reactive acylating conditions. Consider protecting group strategies for the sulfonamide if necessary. 2. For sensitive amines, use milder coupling agents or perform the reaction at lower temperatures (20-30°C) [1] [5]. | • Characterize by-products (e.g., LC-MS) to identify them. For indoline oxidation, work under inert atmosphere and use fresh amine [3]. |
Q1: What are the recommended methods for characterizing this compound and its derivatives? A comprehensive characterization should include:
Q2: How can I improve the solubility of this intermediate for downstream reactions? The carboxylic acid group allows for pH-dependent solubility control.
Q3: Are there alternative synthetic strategies to access similar benzenesulfonamide scaffolds? Yes, the 4-chloro group on the aromatic ring is a versatile handle for diversification before or after amide bond formation.
Chemical Name: 4-Chloro-3-sulfamoylbenzoic Acid [1] [2] CAS Number: 1205-30-7 [1] [2] [3] Molecular Formula: C7H6ClNO4S [1] [2] [3] Molecular Weight: 235.64 g/mol (values of 234.63 and 236 g/mol are also reported) [1] [2] [3] Appearance: White to almost white crystalline powder [1] [2] [3] Melting Point: 256-258 °C [2]
The following table summarizes the available information on its solubility:
| Solvent Category | Solvent Name | Solubility | Supporting Evidence / Notes |
|---|---|---|---|
| Polar Solvents | Water | Soluble [3] | Described as soluble in water [3]. |
| Methanol | Soluble [1] | Information from a supplier's description [1]. | |
| Non-Polar Solvents | Information Not Available | Less Soluble [1] | Described as being "less soluble in non-polar solvents," though specific solvents are not named [1]. |
Here are some common issues and guidance based on the compound's properties.
Q1: The compound won't dissolve in my organic reaction solvent. What should I do? This is a common challenge. Given its structure, which contains both a carboxylic acid and a sulfonamide group, this compound is highly polar.
Q2: Are there any stability concerns I should be aware of during experiments?
Q3: What is the purity of commercially available material? This compound is available from various chemical suppliers with purities typically ranging from 95% to 98% and higher [1] [2] [3]. Always check the Certificate of Analysis (COA) provided with your specific batch.
Due to the lack of comprehensive published data, you may need to empirically determine the solubility in your desired solvents. The diagram below outlines a logical workflow for this process.
This section provides the fundamental identifying information for the compound.
| Property | Details |
|---|---|
| CAS Number | 1205-30-7 [1] [2] [3] |
| Molecular Formula | C7H6ClNO4S [1] [2] [3] |
| Molecular Weight | 235.645 g/mol [1] [2] / 235.65 g/mol [3] [4] |
| Common Synonyms | 3-(Aminosulfonyl)-4-chlorobenzoic acid; 4-Chloro-5-sulphamoylbenzoic acid [1] [2] [4] |
| SMILES | NS(=O)(=O)c1cc(ccc1Cl)C(O)=O [1] [4] |
| InChI Key | FHQAWINGVCDTTG-UHFFFAOYSA-N [1] [4] |
The following table summarizes the measured physical properties and recommended storage conditions.
| Property / Guideline | Value / Specification | Source / Reference |
|---|---|---|
| Purity | >98.0%(T)(HPLC) [3], 98% [1], 97.5% min. (HPLC) [4] | Supplier Specifications |
| Melting Point | 256-258 °C (lit.) [1], 261 °C [3] | Experimental Data |
| Boiling Point | 502.4 ± 60.0 °C at 760 mmHg [2] | Predicted / Calculated |
| Flash Point | 257.6 ± 32.9 °C [2] | Predicted / Calculated |
| Density | 1.6 ± 0.1 g/cm³ [2] | Predicted / Calculated |
| Recommended Storage | Refrigerator [2]; Room temp. (<15°C recommended) [3] | Supplier Recommendations |
Proper handling is crucial to minimize risk. The compound is classified as an irritant.
| Aspect | Information |
|---|---|
| GHS Signal Word | Warning [1] [2] [3] |
| Hazard Statements (H-Codes) | H315 - Causes skin irritation [3] [4] H319 - Causes serious eye irritation [3] [4] H335 - May cause respiratory irritation [4] | | Precautionary Statements (P-Codes) | P261, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 [3] | | Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves [1] [2] | | Water Hazard Class (WGK) | WGK 3 [1] [2] |
The search results do not provide a detailed stability profile (e.g., under acidic, basic, oxidative, or thermal stress). However, some context is available:
What is the best way to store this compound? It is recommended to store it in a refrigerator [2]. If stored at room temperature, it should be kept in a cool, dark place, preferably below 15°C [3].
What are the main hazards during experimentation? The primary risks are irritation to the skin, eyes, and respiratory system. Always use appropriate PPE, including gloves, eye protection, and an N95 dust mask when handling the powder to avoid inhalation [1] [3] [4].
The compound's stability under stress conditions isn't listed. How can I study it? While specific data isn't provided, you can conduct forced degradation studies following ICH guidelines. The methodology combining UPLC-IMS-HRMS (HDMSE) and NMR cited in the search results is a powerful approach for this purpose [5]. This allows for the identification and quantification of the parent compound and its degradation products in a complex mixture.
This visual guide outlines a logical workflow for investigating the stability of 4-Chloro-3-sulfamoylbenzoic acid based on established analytical methodologies.
Based on the literature, here is a proposed high-level workflow for a comprehensive stability study [5]:
Understanding the basic properties and common sources of impurities is the first step in designing a purification strategy.
| Property | Details |
|---|---|
| CAS RN | 1205-30-7 [1] [2] |
| Molecular Formula | C₇H₆ClNO₄S [1] [2] [3] |
| Molecular Weight | 235.64 g/mol [1] [2] |
| Purity | >98.0% (HPLC) [1] |
| Physical Form | White to almost white powder to crystal [1] [2] |
| Melting Point | 261 °C [1] |
| Storage | Room temperature (recommended in a cool, dark place <15°C) [1] |
This compound is officially recognized as a specified impurity in several pharmaceuticals [2]:
Its synthesis is a key step in the industrial preparation of drugs like Indapamide, as detailed in patent documents [4] [5]. Impurities in your final product could originate from residual starting materials, by-products from subsequent reaction steps, or degradation products.
Without specific published methods for purifying 4-Chloro-3-sulfamoylbenzoic acid, the following guide outlines a logical, step-by-step experimental approach to develop your own purification process.
The high melting point (261°C) and solid form suggest recrystallization is a primary candidate [1].
| Method | Typical Solvents to Screen | Key Parameters to Optimize |
|---|---|---|
| Recrystallization | Water, Ethanol, Methanol, Ethyl Acetate, Acetonitrile, or mixtures [6] | Solubility at boiling point vs. room temperature; cooling rate; seeding. |
| Acid/Base Wash | Aqueous HCl; aqueous NaHCO₃ or NaOH [6] | pH control; partition coefficients. |
| Column Chromatography | Silica gel with hexane/ethyl acetate or dichloromethane/methanol gradients [6] | Stationary phase; mobile phase gradient; loading. |
For recrystallization, a typical workflow would be:
After purification, confirm success using multiple techniques [1] [2]:
What is the primary use of this compound? It is primarily used as a key synthetic intermediate for manufacturing pharmaceuticals, most notably the antihypertensive drug Indapamide [4] [5]. It is also a specified quality control standard (pharmaceutical impurity) for several drugs, including Indapamide and Clopamide [2].
What are the recommended storage conditions to prevent degradation? It should be stored at room temperature in a cool, dark place (recommended below 15°C) [1]. Storing it under these conditions in a tightly sealed container will help maintain its stability and prevent decomposition, which is a common source of impurities.
Which analytical techniques are essential for monitoring purification? High-Performance Liquid Chromatography (HPLC) is critical for assessing purity before and after purification [1] [2]. Additionally, techniques like Thin-Layer Chromatography (TLC) for quick checks, NMR for structural confirmation, and melting point determination are fundamental to a comprehensive analytical package [1].
The following table summarizes the fundamental properties of 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7), which are crucial for handling, identification, and purification steps [1] [2].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₇H₆ClNO₄S [1] |
| Molecular Weight | 235.64 g/mol [1] [2] |
| Melting Point | 256-258 °C (lit.) [1]; 261 °C (reference) [2] |
| Appearance | White to almost white powder to crystal [2] [3] |
| Density | 1.6±0.1 g/cm³ [1] |
| Flash Point | 257.6±32.9 °C [1] |
| Storage | Recommended in a cool, dark place, below 15°C [2] [3] |
This compound can be characterized and its purity monitored using several chromatographic and spectroscopic techniques.
The diagram below outlines the key steps for the synthesis and characterization of this compound as described in research literature [5].
Understanding the biological role of a compound can be critical in drug development. This molecule is known as a hydrolytic metabolite of the diuretic drug Indapamide [6]. Its formation in the body is part of the drug's biotransformation pathway.
Q1: How can I distinguish this compound from its precursor or related impurities? You can use the TLC method detailed above. Under the specified conditions, this compound has an Rf value of 0.51, which is well-separated from common impurities like 4-chlorobenzoic acid (Rf 0.72) and the drug clopamide (Rf 0.87) [4].
Q2: My compound analysis does not match the expected results. What are the definitive methods for structural confirmation? For unambiguous confirmation of the molecular structure, the most reliable method is Single-Crystal X-ray Diffraction (SCXRD) [5]. This should be complemented by a full suite of spectroscopic analyses, including FT-IR, FT-Raman, and NMR, to validate the functional groups and molecular connectivity [5].
Q3: What is a key stability consideration for this compound? While specific stability studies for this acid were not found, its presence as a metabolite from the hydrolysis of Indapamide suggests that it is stable enough to be formed and detected in biological systems [6]. As with most fine chemicals, it is recommended to store it in a cool, dark place [2] [3].
While a specific safety data sheet for 4-Chloro-3-sulfamoylbenzoic acid was not found, the compound is a chlorinated and sulfonated benzoic acid derivative. The presence of these functional groups suggests potential irritant properties. The following table summarizes its basic identification and presumed hazards based on its structure.
| Property | Description |
|---|---|
| IUPAC Name | This compound [1] |
| CAS Registry Number | Information missing from search results |
| Molecular Formula | C₇H₆ClNO₄S [1] |
| Presumed Hazards | Likely causes skin and serious eye irritation. May be harmful if swallowed or inhaled. |
Rigorous use of PPE and engineering controls is essential for safety, as detailed in the table below.
| Category | Requirements |
|---|---|
| Eye Protection | Always wear chemical splash goggles [2]. Safety glasses are insufficient against liquid splashes. |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and long pants/closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, wear suitable respiratory protection (type not specified in results). |
| General Handling | Avoid contact with skin and eyes. Do not breathe dust. Use only in a fume hood or with other local exhaust ventilation. |
| Storage | Keep container tightly closed in a cool, dry, and well-ventilated place. |
The search results indicate that this compound is a key intermediate in synthesizing active pharmaceutical ingredients like the antihypertensive drug Indapamide [3]. The most common experimental step is its conversion to an acid chloride before further reaction.
Typ Protocol: Conversion to Acid Chloride
This is a standard reaction for converting carboxylic acids to more reactive acyl chlorides [4].
Frequently Asked Questions
Q: What should I do if I encounter a solid material that won't dissolve during synthesis?
Q: The final product has low purity. How can I improve it?
The following first-aid measures are general guidelines for chemicals with irritant properties. Always seek professional medical attention.
The diagram below outlines the key stages for safely handling this compound in a typical experimental procedure.
4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) is primarily used as a pharmaceutical reference standard and a key intermediate. Its main application is in the analytical method development, validation, and quality control during the commercial production of the drug Indapamide [1] [2].
The table below summarizes its fundamental identifiers and physical properties:
| Property | Details |
|---|---|
| CAS Registry Number | 1205-30-7 [1] [3] [4] |
| Molecular Formula | C₇H₆ClNO₄S [1] [3] [4] |
| Molecular Weight | 235.6 - 235.65 g/mol [1] [3] [5] |
| Melting Point | 256°C - 258°C [4] [5] / 261°C [3] |
| Purity | >98.0% (HPLC) [3] [4] |
| Physical Form | White to almost white powder to crystal [3] |
| Storage | Room temperature, in a cool and dark place (<15°C recommended) [3] |
A scientific study characterized the compound using several spectroscopic techniques, providing benchmark data you can use for identification and method development [6]. The experimental details are summarized below:
| Technique | Experimental Conditions / Key Observations |
|---|
| FT-IR (KBr pellet) | • Spectrometer: PerkinElmer Spectrum 1 • Range: 450 - 4000 cm⁻¹ • Resolution: 1.0 cm⁻¹ [6] | | FT-Raman | • Spectrometer: Bruker 27 Standalone • Laser Source: Nd:YAG (1064 nm) • Range: 50 - 4000 cm⁻¹ • Resolution: 2.0 cm⁻¹ [6] | | ¹H NMR | • Spectrometer: 400 MHz • Solvent: DMSO-d₆ [6] | | Single-Crystal X-ray Diffraction (SCXRD) | The explicit molecular structure was confirmed using SCXRD, providing definitive geometric parameters [6]. |
Here are some potential issues and solutions based on general analytical chemistry principles and the compound's properties:
| Issue | Possible Cause | Troubleshooting Tips |
|---|
| Poor HPLC Peak Shape | - Strong interaction with residual silanols
The following diagram outlines a logical workflow for developing and validating an analytical method for this compound, based on standard laboratory practices.
What is the primary regulatory use of this compound? It is used as a reference standard for the analytical method development, validation (AMV), and Quality Control (QC) of the drug substance Indapamide, supporting applications like Abbreviated New Drug Applications (ANDA) [1] [2].
What are the known hazards for handling this compound? Safety data indicates it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Always wear appropriate personal protective equipment (PPE) including gloves and eye protection [3] [5].
Has this compound shown any biological activity? Beyond its use as a standard, one study noted that the synthetized compound was evaluated for its anti-bacterial activity [6].
Where can I obtain this compound for my research? Several chemical suppliers, including SynZeal, TCI Chemicals, and Thermo Scientific, list this compound in their catalogs, often available for custom synthesis [1] [3] [4].
Understanding the basic properties of your analyte is the first step in troubleshooting. The table below summarizes key information for 4-Chloro-3-sulfamoylbenzoic acid.
| Property | Specification / Value |
|---|---|
| Chemical Name | This compound [1] |
| CAS RN | 1205-30-7 [1] |
| Synonyms | 3-(Aminosulfonyl)-4-chlorobenzoic acid [1] |
| Molecular Formula | C₇H₆ClNO₄S [1] |
| Molecular Weight | 235.64 g/mol [1] |
| Physical Form | White to almost white powder or crystal [1] |
| Melting Point | 261 °C [1] |
| Purity (HPLC) | >98.0% [1] |
Based on its structure and data from related compounds, you might encounter the following issues:
Since a direct method for your compound was not found, you can build a robust method by adapting conditions used for structurally similar molecules. The following workflow outlines a logical approach to method development and troubleshooting.
Here are specific parameters to try at each optimization step, based on successful separations of related compounds.
| Optimization Area | Recommended Starting Conditions & Adjustments |
|---|
| Mobile Phase & pH | Buffer: Use 10 mM phosphate buffer at pH ~5.5 [2] or 0.1% formic acid [4] [5]. Organic Modifier: Acetonitrile is commonly used [2] [3]. Start with a gradient, e.g., from 35% to 80% organic over 15 minutes [4]. | | Column Selection | A C18 column is a standard and reliable choice (e.g., 150-250 mm length, 1.7-5 μm particle size) [4] [3]. For more complex mixtures, a C8 column can also be effective [2]. | | Detection Wavelength | If using a UV-Vis/PDA detector, begin by scanning between 220 nm and 280 nm. Set the definitive method to 272 nm based on data for Furosemide and Chlorthalidone [2] [3]. | | Column Temperature | A temperature of 40-55°C is often used to improve efficiency and reduce backpressure [4] [2]. |
Below is a detailed protocol you can use as a starting template, adapted from a method for determining drug impurities [2].
1. Instrument Preparation
2. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | |---|---|---| | 0.0 | 100 | 0 | | 16.0 | 100 | 0 | | 21.0 | 0 | 100 | | 50.0 | 0 | 100 | | 52.0 | 100 | 0 | | 60.0 | 100 | 0 |
3. Sample Preparation
What could cause peak tailing, and how can I fix it? Peak tailing is often due to secondary interactions with residual silanols on the stationary phase or inappropriate mobile phase pH. To resolve this:
I have no peaks or very low response. What should I check?
How can I separate this compound from its potential impurities? The most effective approach is to optimize the gradient elution program. A shallow gradient can improve resolution between the main peak and closely eluting impurities. The gradient table provided above is a good starting point [2].
Since a standard solvent isn't specified, you will likely need to screen for a suitable solvent. The general principle is to use a solvent or mixed solvent system in which the compound is soluble at high temperatures but mostly insoluble at room temperature or lower [1].
The table below lists common laboratory solvents you can test, based on the general solubility information that 4-Chloro-3-sulfamoylbenzoic acid is soluble in polar solvents like water and methanol [2].
| Solvent Type | Examples | Considerations for this compound |
|---|---|---|
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Good starting points based on general solubility [2]. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Good dissolving ability, but may be too strong, leading to poor recovery. |
| Mixed Solvent | Dissolve in DMSO/Methanol, precipitate in water. | Often the most effective method for complex molecules. |
The workflow for selecting and optimizing a solvent is as follows, with particular emphasis on using a mixed solvent system:
Here are solutions to common problems you might encounter during recrystallization [1].
| Problem | Possible Causes | Solutions |
|---|
| No Crystals Form | Solution is undersaturated; Too much solvent; Lack of nucleation sites. | 1. Concentrate solution by boiling off ~½ solvent [1]. 2. Scratch flask interior with glass rod [1]. 3. Add a tiny "seed" crystal of pure compound [1]. | | Oil Formation | Compound solubility changes too rapidly; Cooling is too fast. | 1. Use a mixed solvent system for better control [1]. 2. Ensure gentle, slow cooling [1]. 3. Re-dissolve oil by warming and adjust solvent ratio. | | Low Yield | Excessive solvent use; Preminent crystallization; High solubility in mother liquor. | 1. Concentrate mother liquor for a "second crop" [1]. 2. Reduce solvent volume. 3. Use less "soluble" solvent in a mixed system. | | Poor Crystal Quality/ Small Crystals | Rapid cooling. | 1. Ensure cooling is slow and undisturbed [1]. 2. Insulate flask with towels [1]. | | Colored Impurities | Presence of colored contaminants. | Perform a hot filtration step after dissolution [1]. |
Once you obtain initial crystals, you can refine their quality by controlling these factors, which are critical in professional drug development [3]:
For quick reference, here are the key identifiers and handling information for 4-Chloro-3-sulfamoylbenzoic acid (CSBA).
| Property | Specification |
|---|---|
| CAS RN | 1205-30-7 [1] [2] |
| Molecular Formula | C₇H₆ClNO₄S [2] |
| Molecular Weight | 235.64 g/mol [2] |
| Purity | >98.0% (HPLC) [2] |
| Appearance | White to almost white powder to crystal [2] |
| Melting Point | 256-258 °C (lit. [1]); 261 °C (ref. [2]) |
| Storage | Room temperature (recommended in a cool and dark place, <15°C) [2] |
| Personal Protective Equipment (PPE) | Wear dust mask type N95 (US), eyeshields, and gloves [1]. |
This compound is often not the final target but a crucial key intermediate in synthesizing more complex molecules, such as pharmaceuticals and inhibitors [3] [4]. The workflow below summarizes its role in a multi-step synthesis process.
Here are the detailed experimental methodologies for its synthesis and functionalization, as cited in recent literature.
This protocol is used to protect the carboxylic acid group for subsequent reactions.
This protocol creates a benzamide derivative, a common pharmacophore.
This is a key step to diversify the structure at the C4 position.
This section addresses potential challenges during experimentation with this compound.
Proper characterization is critical. The following table summarizes the key techniques and their expected outcomes as reported in the literature.
| Analytical Technique | Experimental Details & Key Findings | Utility in Troubleshooting |
|---|---|---|
| Single-Crystal X-ray Diffraction (SCXRD) | Revealed supramolecular aggregation via N-H⋯O and O-H⋯O hydrogen bonds in the crystal lattice [5]. | Confirms 3D molecular structure and intermolecular interactions. Essential for definitive identification. |
| FT-IR & FT-Raman Spectroscopy | Experimental spectra matched well with DFT computational studies. Key signatures were identified for functional groups [5]. | Validates presence of functional groups (e.g., -SO₂NH₂, -COOH). Use to detect incorrect functionalization. |
| NMR Spectroscopy | Used to confirm the structure of synthesized derivatives [3]. | Standard method for confirming molecular structure and purity in solution. |
| HPLC | Purity specified as >98.0% (HPLC) [2]. Used to quantify the compound as an impurity in pharmaceutical formulations [1]. | Primary method for assessing chemical purity and quantifying impurities. |
Understanding the compound's applications can guide your experimental design.
The following table summarizes the key stability information available for 4-Chloro-3-sulfamoylbenzoic acid [1]:
| Property | Specification / Guideline |
|---|---|
| Physical Form | Solid [1] |
| Melting Point | 256-258 °C [1] |
| Key Storage Condition | Store in a cool, dry place. |
| Recommended Container | Keep in a tightly closed container, protected from light. |
| Personal Protective Equipment (PPE) | Use dust mask (N95), eyeshields, and gloves [1]. |
The high melting point suggests good thermal stability at room temperature. The primary goal is to prevent exposure to conditions that could induce breakdown, such as extreme pH, prolonged high temperatures beyond the melting point, or strong oxidizing agents.
While a specific method for this compound is not documented, a closely related study established an HPLC protocol to monitor the decomposition of sodium saccharin into o-sulfamoylbenzoic acid under high-temperature conditions [2]. This method can serve as a robust starting point for developing your own stability-indicating assay.
Instrument: HPLC system with a UV detector.
Column: C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5 μm).
Mobile Phase: A gradient of:
Gradient Elution Program:
| Time (min) | A (%) (Acetonitrile) | B (%) (0.1% Formic Acid) | | :--- | :--- | :--- | | 0 | 5 | 95 | | 8 | 25 | 75 | | 10 | 80 | 20 | | 12 | 80 | 20 | | 12.5 | 5 | 95 | | 15 | 5 | 95 |
Flow Rate: 1.2 mL/min
Injection Volume: 10 μL
Column Temperature: 25 °C
Detection Wavelength: 264 nm
This method successfully separated sodium saccharin from its decomposition product, demonstrating its effectiveness as a stability-indicating method for sulfamoyl-containing compounds.
Q1: What are the known hazards and safe handling practices for this compound? The compound may cause eye and skin irritation, and specific target organ toxicity (respiratory system) upon repeated exposure. Always wear appropriate PPE, including an N95 dust mask, eyeshields, and gloves when handling it [1].
Q2: At what temperature does this compound start to decompose? The solid compound has a melting point of 256-258°C, indicating stability at room temperature [1]. However, decomposition kinetics are not provided. It is prudent to avoid prolonged exposure to temperatures close to or above its melting point. Conducting controlled thermal stress studies using the HPLC method above is recommended to determine the exact decomposition temperature.
Q3: Can I use this compound in high-temperature reactions, like frying? Research on a similar compound (sodium saccharin) shows that sulfamoyl-based compounds can decompose under high-temperature frying conditions (e.g., 190°C for 40 minutes) [2]. This suggests that this compound is also likely unstable under similar extreme conditions. Its use in high-temperature processes is not recommended.
Q4: How can I check the purity of my sample and detect any decomposition? High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable technique. You can adapt the methodology used for detecting o-sulfamoylbenzoic acid [2], which shares a similar functional group with your compound of interest.
The following diagram outlines a logical workflow you can follow to assess the stability of this compound under various stress conditions in the lab.
The table below summarizes the key physical and handling properties of 4-Chloro-3-sulfamoylbenzoic acid from technical datasheets [1] [2] [3]:
| Property | Specification / Value |
|---|---|
| CAS RN | 1205-30-7 [1] [2] [3] |
| Molecular Formula | C₇H₆ClNO₄S [1] [2] |
| Molecular Weight | 235.64 g/mol [1] [2] |
| Physical Appearance | White to almost white powder to crystal [1] [3] |
| Melting Point | 261 °C / 256-258 °C (lit.) [1] [3] |
| Recommended Storage | Room temperature in a cool and dark place (<15°C) [1] [2] |
| Hazard Statements | H315 - Causes skin irritation, H319 - Causes serious eye irritation [1] [2] |
The following workflow outlines a practical approach to handling the compound, from retrieval to disposal, emphasizing practices that mitigate moisture uptake and degradation:
Q1: Is this compound hygroscopic (moisture-sensitive)? While the specific term "hygroscopic" is not used in the located sources, the strong recommendation to store the compound in a "cool and dark place" at temperatures below 15°C [1] [2] strongly suggests that it possesses some sensitivity to environmental factors, including heat and potentially humidity. As a best practice in drug development, it should be treated as moisture-sensitive.
Q2: What is the best practice for weighing this compound? Weigh the material quickly using dry equipment in a low-humidity environment, such as a glovebox or under a nitrogen atmosphere, if available. Always reseal the container immediately after use to minimize exposure to atmospheric moisture [3].
Q3: The solid appears clumped. Has it degraded? Clumping can be an indicator of moisture uptake. The compound's melting point is high (over 256°C) [1] [3], so clumping at room temperature is likely due to physical absorption of water rather than melting. For critical applications, consider drying the material under vacuum in a desiccator before use.
Q4: What analytical methods are used to characterize this compound? According to a research study, the synthesized compound was characterized using Single Crystal X-Ray Diffraction (SCXRD), FT-IR, and FT-Raman spectroscopic techniques [4]. These methods are used to confirm the molecular structure and identify functional groups.
The following table summarizes Furosemide and some of its key impurities as listed in pharmacopeias and commercial catalogs.
| Name | Chemical Structure / Description | CAS Number | Remarks / Relation to Furosemide |
|---|---|---|---|
| Furosemide (API) | 5-(Aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid [1] | 54-31-9 [2] | Loop diuretic drug substance [2] [1] |
| Impurity A (EP) | 2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid [2] | 4818-59-1 [2] | EP Reference Standard; also known as Furosemide Freebase [2] [3] |
| Impurity B | 2,4-Dichloro-5-sulfamoylbenzoic Acid [2] | 2736-23-4 [2] | Process intermediate and potential impurity [1] |
| Impurity C | 2-Amino-4-chloro-5-sulfamoylbenzoic Acid [2] (also called 4-Chloro-5-sulfamoylanthranilic Acid [2]) | 3086-91-7 [2] | Process intermediate and degradation product (FUR-B) [1] [4] |
| Impurity D | 4-Deschloro-4-(2-furanylmethyl)amino Furosemide [2] | 5046-19-5 [2] | Process-related impurity [2] |
| Impurity G | 2,4-bis((furan-2-ylmethyl)amino)benzene sulfonamide [1] | Not specified | A newly characterized process-related impurity formed due to disubstitution and decarboxylation [1] |
Robust analytical methods are critical for separating and quantifying impurities. Here are two validated High-Performance Liquid Chromatography (HPLC) approaches:
Method for Multiple Impurities (including a novel impurity G) [1]:
Method for Pediatric Formulation Stability [4]:
The process of identifying and characterizing an unknown impurity, as demonstrated for Furosemide Impurity G, follows a systematic workflow [5] [1]:
The following table outlines the core experimental methods used for the comprehensive characterization of 4-Chloro-3-sulfamoylbenzoic acid, as detailed in the research [1].
| Technique | Detailed Methodology & Conditions |
|---|---|
| Single-Crystal X-ray Diffraction (SCXRD) | The explicit molecular structure was confirmed using this technique. The data collection was performed on a specific diffractometer, and the structure was solved using the SHELXS program [1]. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | The spectrum was recorded using a PerkinElmer Spectrum 1 FT-IR spectrometer. The measurement range was 450 to 4000 cm⁻¹ with a resolution of 1.0 cm⁻¹. The sample was prepared using the KBr pellets method [1]. |
| Fourier-Transform Raman (FT-Raman) Spectroscopy | The spectrum was obtained using a Bruker 27: Standalone FT-Raman spectrometer. It employed an Nd:YAG laser source (1064 nm wavelength) with a resolution of 2.0 cm⁻¹, scanning a range from 50 to 4000 cm⁻¹ [1]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The proton NMR (¹H NMR) spectrum was recorded [1]. |
| Computational Studies | The experimental data were complemented and validated by Density Functional Theory (DFT) calculations performed using the Gaussian 09 software package [1]. |
The workflow below illustrates how these experimental and computational techniques were integrated in the study:
The following table consolidates the key experimental results from the characterization study [1]. The computational (DFT) values are included for comparison, showing good agreement with the experimental data.
| Analysis Type | Key Experimental Findings & Signatures |
|---|---|
| Structural Analysis (SCXRD) | The crystal structure is stabilized by intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming a supramolecular chain. |
| FT-IR Signatures (cm⁻¹) | Key peaks were observed at:
The data from this single study provides a solid foundation. For a complete analysis, you may want to consult additional sources to compare results across different experimental setups or to find data for other specific spectroscopic techniques.
A manually curated dataset for 4-Chloro-3-sulfamoylbenzoic acid is available in the mzCloud mass spectral data library [1].
The table below summarizes the experimental details of the available data:
| Detail | Specification |
|---|---|
| Instrument Used | Q Exactive Orbitrap (a high-resolution mass spectrometer) [1] |
| Number of Spectra | 73 spectra in total [1] |
| Data Type | MS1 (full scan) and MS2 (tandem fragmentation) data [1] |
| Ionization Method | ESI (Electrospray Ionization) [1] |
| Mass Analyzer | FT (Fourier Transform, indicative of high-resolution detection) [1] |
The following basic chemical information for this compound is consistent across chemical supplier databases, which confirms its identity but does not provide spectral data [2] [3].
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl [1] [2]Although the search results do not contain the specific experimental protocol used for this compound in mzCloud, a published methodology for analyzing a group of 35 sulfonamides (a class that includes this compound) provides insight into a potential modern workflow. The following diagram illustrates this general process:
This workflow is adapted from a study that developed a rapid screening method for sulfonamides in dietary supplements using UHPLC-Q/TOF-MS [4]. The key steps involve:
m/z 77.9650 ([SO₂N]⁻)m/z 79.9812 ([SO₂NH₂]⁻)The information I found confirms that high-quality MS data exists but does not provide the specific spectral peaks or a direct comparison with other compounds.
The table below summarizes the fundamental identifying information for 4-Chloro-3-sulfamoylbenzoic acid [1] [2] [3].
| Property | Description |
|---|---|
| CAS Registry Number | 1205-30-7 [1] [2] [3] |
| Systematic IUPAC Name | This compound [4] |
| Molecular Formula | C₇H₆ClNO₄S [1] [4] [3] |
| Molecular Weight | 235.64 g/mol [1] [3] |
| Common Synonyms | 3-(Aminosulfonyl)-4-chlorobenzoic acid; 4-Chloro-5-sulphamoylbenzoic acid [2] [4] |
| Purity | >98.0% (HPLC) [1] [3] |
| Physical Form | White to almost white powder to crystal [1] [3] |
| Melting Point | 261 °C (lit.) [1] [3]; 256-258 °C (lit.) [2] |
One research article details the synthesis and multi-technique characterization of this compound [5].
While the article confirms that NMR was used and that the calculated geometrical parameters matched the SCXRD data, it does not provide the raw NMR data (e.g., a spectrum or a list of chemical shifts) [5].
For a complete understanding of a drug compound and its behavior, a combined analytical approach is often used. The following workflow, adapted from a study on the related drug indapamide, illustrates how NMR and Mass Spectrometry (MS) data can be integrated for a deep investigation [6].
This methodology highlights that modern NMR can be applied directly to crude mixtures and used for both quantification (qNMR) and structural elucidation via 2D experiments, which would be key to a full analysis [6].
| Compound Core Structure | Primary Therapeutic Target / Activity | Experimental Model | Key Metric (Range) | Citation |
|---|---|---|---|---|
| 4-Chloro-3-sulfamoylbenzoic acid (and its amide derivatives) | Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases); potential antitumor and anti-inflammatory effects [1]. | In vitro enzyme assay (human enzymes) [1]. | IC50: 0.28 μM (h-NTPDase8) to 2.88 μM (h-NTPDase1) [1]. | |
| Benzamide-4-sulfonamides (without chlorine substituent) | Human Carbonic Anhydrases (hCA I, II, VII, IX); for glaucoma, neuropathic pain, tumors [2]. | In vitro enzyme assay (stopped-flow technique) [2]. | KI: 0.4 - 334 nM across hCA isoforms [2]. | |
| 4-Chloro-3-sulfamoyl-benzenecarboxamides | Human Carbonic Anhydrases (hCA II, IV); topical antiglaucoma [3]. | In vitro enzyme assay & in vivo normotensive/glaucomatous rabbit model [3]. | KI: 3 - 16 nM (hCA II); IOP reduction: ~6.4 - 14.2 mmHg [3]. | |
| N-Substituted 4-sulfamoylbenzoic acids (without chlorine) | Cytosolic Phospholipase A2α (cPLA2α); anti-inflammatory [4]. | In vitro enzyme assay (porcine cPLA2α) [4]. | IC50: ~19 μM (initial hit), improved to submicromolar with structural optimization [4]. |
For researchers looking to replicate or analyze these findings, here are the detailed methodologies from the key studies.
The core mechanism of sulfonamide benzoic acids involves enzyme inhibition, which disrupts specific biochemical pathways. The following diagram illustrates a common pathway for their anti-inflammatory action, integrating the inhibition of cPLA2α and NTPDases.
Diagram: Anti-inflammatory Pathway of Enzyme Inhibition. Sulfonamide benzoic acid derivatives can exert anti-inflammatory effects by concurrently inhibiting cPLA2α (reducing pro-inflammatory eicosanoid production) and h-NTPDases (increasing extracellular adenosine, which suppresses inflammation) [1] [4].
The table below summarizes the core characteristics and performance data of three identification methods as reported in the literature.
| Method | Key Experimental Parameters | Performance Data | Primary Application Context |
|---|
| LC-MS & NMR [1] | LC: Reversed-phase UPLC. MS: ESI+ & ESI- HRMS; HDMSE mode for fragmentation. NMR: 1D/2D-NMR in DMSO-d6/D2O with Tris buffer. Sample Prep: Direct analysis of crude degradation mixtures. | LOQ (LC-UV): ~0.003 mM for Indapamide. [1] qNMR LOQ: 0.4 mM. [1] Enables structural elucidation and confirmation of degradation products. [1] | Investigation of forced degradation pathways of APIs (e.g., Indapamide); structural confirmation of impurities. | | TLC-Densitometry [2] | Stationary Phase: Silica gel TLC plates. Mobile Phase: n-butanol-2-propanol-water-methylene chloride (10:7:2:5:3 v/v). Detection: UV densitometry at λ=235 nm. | LOD: Lower than 0.02 µg/spot for 4-Chloro-3-sulfamoylbenzoic acid. [2] Recovery: ~100%. [2] Precision: RSD ≤ 3.29%. [2] | Routine quality control in tablets; quantitative determination of clopamide and its related impurities. |
For laboratories aiming to implement these methods, here are the detailed experimental workflows.
This protocol is designed for a comprehensive investigation of impurity structures and origins [1].
This method is straightforward and cost-effective for routine quality control checks [2].
Choosing the right method depends on your project's goals, resources, and requirements.
The table below summarizes the core identification data for this compound, which is crucial for researchers and method validation.
| Property | Description |
|---|---|
| Systematic (IUPAC) Name | This compound [1] |
| Other Chemical Names | 3-(Aminosulfonyl)-4-chlorobenzoic acid; 4-Chloro-5-sulphamoylbenzoic acid [1] |
| CAS Registry Number | 1205-30-7 [2] |
| Molecular Formula | C₇H₆ClNO₄S [1] [2] |
| Molecular Weight | 235.6 g/mol [2] |
| SMILES Notation | ClC1=C(S(=O)(N)=O)C=C(C(O)=O)C=C1 [2] |
| Primary Application | Used as a reference standard for analytical method development, validation, and quality control in the production of Indapamide [2]. |
The search results confirm that this compound is used for validating analytical methods per regulatory guidelines, but specific experimental data for a comparison guide is not available in the current search results [2]. You will need to consult specialized sources to build the detailed comparison you need.
For your guide, validating an analytical method for this compound would typically involve testing the following parameters, for which you will need to find specific experimental data:
To help visualize the typical process, here is a logical workflow for developing and validating an analytical method using this compound, created with Graphviz as you requested.
Since the search results lack the detailed experimental data you need, here are some suggestions for locating this information:
The core compound, This compound, is primarily recognized as a metabolite of the antihypertensive drug tripamide and an impurity in clopamide tablets [1] [2]. Its significance in research stems from its role as a key synthetic intermediate for developing more complex benzenesulfonamide inhibitors [3].
The table below summarizes the experimental inhibitory data (Kᵢ) and binding affinity (K_d,int) for a series of ortho-substituted benzenesulfonamides derived from this core structure. The data demonstrates how minor structural changes, especially at the ortho position, drastically alter potency and selectivity [3].
Table 1: Inhibitory Activity and Binding Affinity of this compound Derivatives
| Compound Group & Example Substituent | CA II Kᵢ (nM) | CA IX Kᵢ (nM) | CA II K_d,int (nM) | CA IX K_d,int (nM) | Key Finding |
|---|---|---|---|---|---|
| 4-Sulfanyl-substituted ester (e.g., 4a) | 25.0 ± 1.3 | 5.4 ± 0.5 | 0.26 | 0.056 | High affinity for CAIX [3]. |
| 4-Sulfinyl-substituted ester (e.g., 7a) | ≥200,000 | ≥200,000 | ≥16,000 | ≥16,000 | Adding one oxygen atom decreases affinity by over a million-fold [3]. |
| 4-Sulfonyl-substituted ester (e.g., 9a) | ~100,000 | ~1,000 | ~8,000 | ~80 | Further oxidation can restore some selectivity for CAIX over CAII [3]. |
| 4-Amino-substituted benzamide (e.g., 6e) | 1.3 | 0.16 | 0.014 | 0.0017 | Can achieve picomolar intrinsic affinity [3]. |
| High-Affinity Compound LJ15-12 | Not Shown | 0.00008* | Not Shown | 0.00008* | Demonstrates ultra-potent, picomolar-level binding to CAIX [3]. |
*Value presented in the source is 0.08 pM.
The data in the comparison table was generated using standardized biochemical assays. Here is a detailed overview of the key protocols cited in the research.
Table 2: Summary of Key Experimental Protocols
| Method | Fluorescent Thermal Shift Assay (FTSA) | Stopped-Flow Assay (SFA) | Synthesis of 4-substituted derivatives |
|---|---|---|---|
| Purpose | Measure protein-ligand binding affinity (K_d) by detecting thermal stability changes. | Measure enzyme inhibition constants (Kᵢ) by monitoring CO₂ hydration kinetics. | Introduce various substituents at the 4-position of the core benzoic acid intermediate. |
| Procedure | 1. Protein is mixed with a ligand and a fluorescent dye. 2. Sample temperature is gradually increased. 3. Fluorescence is measured as the protein unfolds. 4. The shift in melting temperature (ΔT_m) is used to calculate K_d [3]. | 1. CA enzyme is pre-incubated with the inhibitor. 2. The reaction is rapidly mixed with a CO₂-saturated solution. 3. The change in pH (using a pH indicator) is monitored over time. 4. The residual enzyme activity is used to calculate Kᵢ [3]. | 1. Start from This compound. 2. Nucleophilic Substitution: React with thiols (for sulfanyl) or amines (for amino) in DMF with K₂CO₃. 3. Oxidation: Treat sulfanyl compounds with peracetic acid to form sulfinyl or sulfonyl derivatives [3]. | | Key Buffers/Reagents | 50 mM sodium phosphate buffer (pH 7.0), 100 mM NaCl, 50 μM ANS dye, 2% DMSO [3]. | CO₂-saturated water, pH indicator (e.g., phenol red) [3]. | DMF (solvent), K₂CO₃ (base), thiols/amines, peracetic acid (oxidizing agent) [3]. |
Compounds based on this compound primarily function as inhibitors of human carbonic anhydrase (CA) enzymes. The following diagram illustrates the established mechanism of action and the critical structural features that govern their activity and selectivity.
Key insights from this mechanism and the supporting data are:
To summarize the key points for researchers:
The table below summarizes the core parameters of the developed TLC-densitometric method for the simultaneous analysis of Clopamide and its impurities, including 4-Chloro-3-sulfamoylbenzoic acid (referred to as Impurity C in the study) [1].
| Parameter | Description / Value |
|---|---|
| Analytical Technique | Thin-Layer Chromatography with Densitometric detection |
| Target Analytes | Clopamide (active ingredient), 4-Chlorobenzoic Acid (Impurity B), This compound (Impurity C) |
| Stationary Phase | Silica gel TLC plates [1] |
| Mobile Phase | n-butanol - 2-propanol - water - methylene chloride (10:7:2:5:3, v/v/v/v/v) [1] |
| Detection Wavelength | 235 nm [1] |
| Retention Factor (Rf) of Impurity C | 0.51 [1] |
| Limit of Detection (LOD) for Impurity C | 0.02 µg/spot [1] |
For researchers looking to implement this method, here is the detailed experimental workflow [1]:
The study validated the developed method and compared its results with an established HPLC procedure. The key performance and comparison data are summarized below [1].
| Performance Metric | Result / Value |
|---|---|
| Recovery | Nearly 100% for Impurity B and C |
| Precision (RSD) | Did not exceed 3.29% |
| Quantified Impurity C in Tablets | 0.031% (by TLC) vs 0.027% (by HPLC) |
The research concluded that the developed TLC-densitometric method is suitable for the routine analysis of Clopamide and its impurities, offering a reliable and cheaper alternative to HPLC for this specific application [1].
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